Product packaging for (Z,Z)-Octadecadienoic acid(Cat. No.:CAS No. 28984-77-2)

(Z,Z)-Octadecadienoic acid

Cat. No.: B12653184
CAS No.: 28984-77-2
M. Wt: 280.4 g/mol
InChI Key: ADHNUPOJJCKWRT-WHEHHYQMSA-N
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Description

Contextualization within Unsaturated Fatty Acid Biochemistry

(Z,Z)-Octadecadienoic acid is a primary example of a polyunsaturated fatty acid (PUFA). bansaltrading.com Unlike saturated fatty acids, which contain no double bonds, and monounsaturated fatty acids, which have one, PUFAs possess multiple double bonds. The "omega-6" designation signifies that the first double bond is located six carbons from the methyl end of the fatty acid chain.

It is one of two essential fatty acids for humans, meaning the body cannot synthesize it and it must be obtained through diet. wikipedia.orgontosight.ai The body utilizes this compound as a precursor for the synthesis of longer-chain fatty acids, such as arachidonic acid. researchgate.netnih.gov These derivatives are central to the production of eicosanoids, a class of signaling molecules that regulate inflammation and other physiological processes. ontosight.airesearchgate.net The metabolism of this compound and its derivatives is a key area of study in understanding inflammatory pathways and immune responses. researchgate.net

Historical Trajectory of Research on this compound

The journey to understanding this compound has been a progressive one.

1844: The compound was first isolated from linseed oil by F. Sacc in the laboratory of the renowned chemist Justus von Liebig. bansaltrading.comzeroacre.com

1886: K. Peters determined that the acid contains two double bonds. bansaltrading.com

1929-1930: The essential nature of fatty acids in the diet was uncovered by George and Mildred Burr through experiments on rats. zeroacre.com Their work, published in the Journal of Biological Chemistry, demonstrated that a deficiency of certain fatty acids led to disease, and that this compound could prevent these symptoms, establishing it as an essential nutrient. nih.govzeroacre.com

1939: The precise chemical structure of this compound was elucidated by T.P. Hilditch and his colleagues. wikipedia.orgbansaltrading.com

1950: The first chemical synthesis of the molecule was achieved by R. A. Raphael and F. Sondheimer. wikipedia.orgbansaltrading.com

This historical timeline highlights the gradual but significant steps that have led to our current understanding of this vital lipid.

Fundamental Significance of this compound in Biological Systems Studies

The importance of this compound in biological systems is multifaceted and profound.

Structural Role: As a key component of phospholipids (B1166683), this compound is integral to the structure and fluidity of cellular membranes. ontosight.ai The cis configuration of its double bonds introduces kinks into the fatty acid chain, preventing tight packing and thereby maintaining membrane fluidity, which is essential for proper cellular function, including transport and signaling.

Metabolic Precursor: It serves as the parent compound for the omega-6 fatty acid family. Through a series of desaturation and elongation reactions, it is converted into other biologically important molecules. researchgate.netnih.gov For instance, the conversion to arachidonic acid is a critical step, as arachidonic acid is a substrate for the synthesis of prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, blood clotting, and immune function. researchgate.net

Signaling and Regulation: Beyond its structural and precursor roles, there is growing evidence that this compound and its metabolites, collectively known as octadecanoids, act as signaling molecules themselves. nih.gov These molecules are increasingly recognized for their involvement in a variety of biological processes, including the regulation of gene expression. researchgate.netnih.gov

Research continues to uncover the intricate ways in which this compound influences health. Studies have investigated the differential effects of its geometric isomers, such as the cis,cis versus the trans,trans forms, on metabolic processes like ketogenesis and lipid secretion in the liver. karger.comnih.gov Such research underscores the critical importance of the specific stereochemistry of this compound for its biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B12653184 (Z,Z)-Octadecadienoic acid CAS No. 28984-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28984-77-2

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(2Z,4Z)-octadeca-2,4-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)/b15-14-,17-16-

InChI Key

ADHNUPOJJCKWRT-WHEHHYQMSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC(=O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Z,z Octadecadienoic Acid

De Novo Synthetic Routes and Precursor Utilization

The synthesis of (Z,Z)-octadecadienoic acid does not occur from fundamental small molecules in a single pathway but rather relies on the modification of a pre-existing fatty acid backbone. The initial phase involves the de novo synthesis of saturated fatty acids, primarily palmitic acid (16:0) and its elongated form, stearic acid (18:0), from acetyl-CoA. slideshare.net This process occurs in the plastids of plant cells. frontiersin.org The direct precursor for this compound is oleic acid (18:1), which is formed by the desaturation of stearic acid. wikipedia.orgnih.gov

The synthesis of the C18 backbone and its subsequent desaturation into this compound is governed by a specific set of enzymes.

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the de novo synthesis of the initial saturated fatty acid chain. It catalyzes a repeating four-step sequence, adding two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitoyl-ACP. slideshare.net

Stearoyl-ACP Desaturase (SAD): This soluble enzyme, found in the plastid stroma, introduces the first double bond into the saturated fatty acid chain. mdpi.com It acts on stearoyl-ACP (18:0-ACP) to form oleoyl-ACP (18:1Δ⁹-ACP).

Stearoyl-CoA Desaturase (SCD): In the endoplasmic reticulum (ER), the membrane-bound SCD (also known as Δ9-desaturase) performs a similar function, converting stearoyl-CoA to oleoyl-CoA. wikipedia.org The reaction is an oxidative process that requires molecular oxygen and electrons transferred from NAD(P)H via a short electron transport chain involving cytochrome b5 reductase and cytochrome b5. wikipedia.orgyoutube.com

Δ12-Desaturase (FAD2): This is the key enzyme that converts oleic acid into this compound. researchgate.netnih.gov FAD2 is a membrane-bound enzyme located in the endoplasmic reticulum. It introduces a second double bond at the Δ12 position of oleic acid, which is typically esterified to phosphatidylcholine (PC) in the ER membrane. nih.gov This reaction also requires electrons, which are supplied by a similar electron transport system as SCD. youtube.com

The enzymes involved in this pathway exhibit high substrate specificity and stereochemical control, ensuring the correct isomer of octadecadienoic acid is produced.

SAD/SCD Specificity: Stearoyl-ACP desaturase and Stearoyl-CoA desaturase specifically recognize the 18-carbon saturated fatty acid chain and introduce a double bond between carbons 9 and 10 (the Δ9 position). mdpi.comwikipedia.org

FAD2 Specificity: The Δ12-desaturase (FAD2) is highly specific for oleic acid (18:1Δ⁹) as its substrate. nih.gov It does not act on saturated fatty acids or fatty acids of different chain lengths. This ensures the second double bond is introduced at the correct position relative to the first.

Stereochemical Control: A crucial aspect of this biosynthesis is the stereochemistry of the double bonds. Both the Δ9 and Δ12 desaturases introduce the double bonds in the cis or (Z) configuration. youtube.com This precise enzymatic control results in the formation of (Z,Z)-9,12-octadecadienoic acid, preventing the formation of other isomers.

Elongation and Desaturation Processes in this compound Formation

The formation of the final C18:2 fatty acid is a result of sequential elongation and desaturation steps that begin with the product of de novo synthesis.

While the primary product of the fatty acid synthase complex is palmitate (C16:0), the precursor for this compound is the C18 fatty acid, stearic acid. The conversion of palmitate to stearate (B1226849) is accomplished by a microsomal fatty acid elongation system. nih.gov This system involves a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate. biorxiv.org

The key enzyme in this process is the fatty acid elongase (ELOVL), which catalyzes the initial condensation reaction. nih.gov This chain extension is critical to produce the necessary C18 backbone before desaturation can occur. youtube.com

The defining characteristics of this compound—its two double bonds at specific positions—are introduced by desaturase enzymes. This process occurs in two main, sequential steps after the C18 backbone is formed.

First Desaturation (Δ9): Stearic acid (18:0) is converted to oleic acid (18:1) by a Δ9-desaturase (SAD in the plastid or SCD in the ER). This enzyme removes two hydrogen atoms to create a cis-double bond between the 9th and 10th carbon atoms from the carboxyl end. frontiersin.orgnih.gov

Second Desaturation (Δ12): Oleic acid (18:1) is then used as a substrate by a Δ12-desaturase. In plants, this activity is primarily carried out by the FAD2 enzyme in the endoplasmic reticulum and the FAD6 enzyme in the plastids. frontiersin.orgnih.gov This enzyme introduces a second cis-double bond between the 12th and 13th carbons, yielding (Z,Z)-9,12-octadecadienoic acid. researchgate.net

The precise location of action for each desaturase is what determines the final positional isomerism of the double bonds. The coordinated action of a Δ9-desaturase followed by a Δ12-desaturase is essential for the synthesis of this compound.

Key Enzymes in this compound Biosynthesis
EnzymeAbbreviationLocation (in Plants)SubstrateProductFunction
Stearoyl-ACP DesaturaseSADPlastidStearoyl-ACP (18:0)Oleoyl-ACP (18:1)First desaturation (Δ9)
Stearoyl-CoA DesaturaseSCD / Δ9-desaturaseEndoplasmic ReticulumStearoyl-CoA (18:0)Oleoyl-CoA (18:1)First desaturation (Δ9)
Fatty Acid Desaturase 2FAD2 / Δ12-desaturaseEndoplasmic ReticulumOleic acid (18:1)This compound (18:2)Second desaturation (Δ12)
Fatty Acid Desaturase 6FAD6 / Δ12-desaturasePlastidOleic acid (18:1)This compound (18:2)Second desaturation (Δ12) in plastids

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the organism and respond to environmental cues. Regulation primarily occurs at the level of the desaturase enzymes, particularly FAD2.

Transcriptional Regulation: The genes encoding desaturases are subject to developmental and tissue-specific regulation. For instance, in many oilseed plants, a specific isoform, FAD2-1, is highly expressed in developing seeds to promote the accumulation of polyunsaturated fatty acids in the storage oil. frontiersin.orgnih.gov Other isoforms may be expressed constitutively at lower levels in vegetative tissues. nih.gov

Post-Transcriptional and Post-Translational Regulation: Evidence suggests that desaturase activity can be controlled after transcription. The stability of FAD2 and FAD3 mRNA and proteins can be modulated, allowing for more rapid changes in enzyme levels in response to stimuli. nih.gov In some cases, FAD enzymes can form complexes, such as homodimers (FAD2-FAD2) or heterodimers (FAD2-FAD3), which can influence metabolic channeling, efficiently guiding the substrate through sequential desaturation steps without releasing the intermediate product. nih.govbnl.gov

Environmental Factors: Temperature is a significant regulator of desaturase gene expression. In many plants, cold temperatures lead to an upregulation of desaturase genes, including FAD2. This increases the amount of this compound and other polyunsaturated fatty acids in cell membranes, which helps to maintain membrane fluidity in cold conditions. nih.gov

Feedback Regulation: The levels of fatty acids themselves can influence the expression of the genes that produce them. For example, in some systems, linoleic acid has been shown to affect the mRNA levels of stearoyl-CoA desaturase (SCD), indicating a feedback mechanism to control the balance of saturated and unsaturated fatty acids. nih.govoup.com

Types of Plant FAD2 Genes and Their Expression
Gene TypePrimary Expression SitePrimary Function
FAD2-1Developing seeds and flower budsSynthesis of polyunsaturated fatty acids for storage oil. frontiersin.orgnih.gov
FAD2-2Vegetative and maturing tissues (low level)Major gene for constitutive linoleic acid synthesis. frontiersin.orgnih.gov

Transcriptional and Translational Control Mechanisms

The expression of genes encoding fatty acid desaturases is tightly regulated to maintain cellular homeostasis and adapt to changing conditions. This control is exerted primarily at the level of gene transcription, with a growing understanding of the roles of various transcription factors.

Transcriptional Control: In mammals, the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of genes involved in fatty acid synthesis. nih.govthieme-connect.de Insulin (B600854) signaling strongly induces the expression and processing of SREBP-1c, which in turn activates the transcription of enzymes required for lipogenesis. nih.govthieme-connect.de Another key player is the Liver X Receptor (LXR), a nuclear receptor that can be activated by oxysterols. LXR activates SREBP-1c transcription, providing a mechanism for the cell to increase unsaturated fatty acid synthesis when sterol levels are high. nih.govgavinpublishers.com

In plants, the regulation is equally complex. The promoters of FAD2 genes contain various cis-regulatory elements that respond to developmental cues and environmental stress. For instance, in cotton (Gossypium hirsutum), specific abscisic acid-responsive elements (ABREs) are present in the promoters of certain FAD2 genes, implicating the hormone abscisic acid in their regulation during stress responses. frontiersin.org

Translational Control: While transcriptional control of fatty acid desaturases is well-documented, specific mechanisms of translational control are less characterized. Research has often grouped translational and post-translational regulation together under the umbrella of "post-transcriptional mechanisms." These studies primarily focus on mRNA stability and protein turnover rather than the direct regulation of mRNA translation into protein. For example, polyunsaturated fatty acids have been shown to accelerate the degradation of SREBP-1c mRNA, thereby reducing the amount of transcription factor available to activate lipogenic genes. nih.gov However, specific regulatory proteins or microRNAs that directly bind to the mRNA of FAD2 and modulate its translation efficiency remain an area of active investigation.

Table 1: Key Transcription Factors in the Regulation of this compound Biosynthesis

Transcription Factor Regulated Gene(s) Organism/System Function
SREBP-1c Lipogenic enzymes (including desaturases) Mammalian Liver Master regulator of fatty acid synthesis, induced by insulin. nih.govthieme-connect.denih.gov
LXR SREBP-1c Mammalian Liver Activated by oxysterols, induces SREBP-1c transcription. nih.govgavinpublishers.com
FAD2 Promoter Elements FAD2 Plants (e.g., Cotton) Contain cis-regulatory elements like ABREs for stress-responsive gene expression. frontiersin.org

Post-Translational Modification of Biosynthetic Enzymes

The activity of enzymes in the this compound biosynthetic pathway is further fine-tuned by post-translational modifications (PTMs). These modifications can alter enzyme stability, catalytic activity, and localization, allowing for rapid cellular responses to stimuli without the need for new gene expression.

Phosphorylation: Phosphorylation is a key PTM regulating the activity of FAD2. In soybean (Glycine max), the seed-specific FAD2-1 isoform is phosphorylated at Serine-185 during seed development. nih.gov This phosphorylation event, likely carried out by calcium-dependent protein kinases, has been shown to downregulate the enzyme's activity. nih.govfrontiersin.orgnih.gov This suggests a mechanism to control the flux of oleic acid into linoleic acid at specific developmental stages.

Ubiquitination and Protein Turnover: The stability of FAD enzymes is a critical regulatory point, particularly in response to environmental changes like temperature. Certain isoforms of soybean FAD2, such as FAD2-1A, are inherently less stable, especially at elevated temperatures. nih.gov This instability is mediated by the ubiquitin-proteasome pathway. The degradation of FAD2-1A at high temperatures can be reduced by inhibitors of the 26S proteasome, indicating that the enzyme is targeted for destruction by ubiquitination. nih.gov Similarly, the N-terminus of the related ω-3 fatty acid desaturase (FAD3) contains degradation signals that are recognized by the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, leading to its turnover via the proteasome. nih.gov This temperature-sensitive degradation provides a mechanism for plants to rapidly adjust the polyunsaturated fatty acid content of their membranes in response to thermal stress. nih.govnih.gov

Table 2: Post-Translational Modifications of FAD Enzymes

Modification Enzyme Organism/System Effect
Phosphorylation FAD2-1 (at Ser-185) Soybean Downregulates enzyme activity. nih.gov
Ubiquitination FAD2-1A Soybean (expressed in yeast) Targets the enzyme for degradation by the 26S proteasome, especially at high temperatures. nih.gov
Proteasomal Degradation FAD3 Plants N-terminus contains signals for ER-associated degradation, regulating protein stability in response to temperature. nih.gov

Environmental and Nutritional Modulators of Pathways in Model Systems

The biosynthesis of this compound is highly plastic, responding to a wide array of external cues. Environmental factors and the nutritional status of the cell can significantly modulate the expression and activity of the biosynthetic enzymes, ensuring the organism can adapt its lipid composition to prevailing conditions.

Environmental Modulators:

Temperature: Temperature is a potent regulator of fatty acid desaturation. In many plants and poikilothermic organisms, exposure to low temperatures leads to an upregulation of FAD2 gene expression and a subsequent increase in linoleic acid content. nih.govfrontiersin.org This is a crucial component of cold acclimation, as it increases the fluidity of cell membranes. Conversely, high temperatures can lead to a decrease in FAD2 and FAD3 protein stability, reducing the levels of polyunsaturated fatty acids. nih.govnih.gov

Light: Light can also influence FAD2 expression. In cotton, the induction of FAD2 mRNA under cold stress is modulated by the presence of light, indicating a coordinated response to multiple environmental signals. frontiersin.org

Wounding and Pathogen Attack: Physical damage or pathogen attack can trigger signaling cascades that alter fatty acid composition. This compound is a precursor to jasmonic acid, a key plant defense hormone. Consequently, FAD2 expression can be induced by wounding to bolster these defense pathways. frontiersin.org

Nutritional Modulators:

Carbohydrates: High carbohydrate intake, particularly glucose, stimulates insulin secretion in mammals. This, in turn, activates SREBP-1c, leading to increased transcription of lipogenic genes, including those for fatty acid desaturases. nih.govthieme-connect.de

Fatty Acids: The fatty acid composition of the diet provides a powerful feedback mechanism. Polyunsaturated fatty acids (PUFAs), including linoleic acid itself, can suppress hepatic lipogenesis. They achieve this by inhibiting the processing of SREBP-1c and antagonizing the activation of LXR, thereby reducing the transcription of desaturase genes. nih.gov In the yeast Saccharomyces cerevisiae, the addition of unsaturated fatty acids to the growth medium down-regulates the expression of genes involved in fatty acid synthesis, including the desaturase OLE1. mdpi.com

Table 3: Summary of Environmental and Nutritional Modulators in Model Systems

Modulator Model System Effect on this compound Pathway
Low Temperature Plants (e.g., Cotton, Arabidopsis) Upregulates FAD2 gene expression; increases protein stability and enzyme activity, leading to higher linoleic acid levels. nih.govfrontiersin.org
High Temperature Plants (e.g., Soybean, Arabidopsis) Decreases stability of FAD2 and FAD3 proteins via proteasomal degradation. nih.govnih.gov
Light Cotton Modulates the cold-induced transcriptional upregulation of FAD2. frontiersin.org
Wounding Plants Can induce FAD2 expression as part of the defense response. frontiersin.org
High Carbohydrate Diet Mammals (Mus musculus) Stimulates insulin, which activates SREBP-1c and increases transcription of desaturase genes. nih.govthieme-connect.de
Polyunsaturated Fatty Acids (PUFAs) Mammals (Mus musculus), Yeast (Saccharomyces cerevisiae) Suppress SREBP-1c and LXR activity, leading to decreased transcription of desaturase genes. nih.govmdpi.com

Metabolic Fates and Downstream Products of Z,z Octadecadienoic Acid

Pathways of (Z,Z)-Octadecadienoic Acid Catabolism

The catabolism of this compound is a critical process for energy production. The primary pathway for this is mitochondrial β-oxidation, though alternative routes exist to handle its specific chemical structure and to generate signaling molecules.

β-Oxidation and Energy Generation in Model Organisms

The breakdown of this compound for energy predominantly occurs through the β-oxidation spiral in the mitochondria. wikipedia.org This process systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.org The acetyl-CoA then enters the citric acid cycle to generate ATP. wikipedia.org

However, the presence of two cis double bonds in this compound at the Δ⁹ and Δ¹² positions necessitates additional enzymatic steps compared to the β-oxidation of saturated fatty acids. wikipedia.org The process in model organisms like Drosophila and rats proceeds as follows:

Initial Cycles: Standard β-oxidation occurs for three cycles, yielding three molecules of acetyl-CoA and shortening the acyl-CoA chain to a 12-carbon intermediate with cis-Δ³ and cis-Δ⁶ double bonds. youtube.com

Isomerization: The cis-Δ³ bond is not a substrate for acyl-CoA dehydrogenase. An auxiliary enzyme, enoyl-CoA isomerase, converts the cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can then re-enter the β-oxidation pathway. wikipedia.orgyoutube.com This bypasses the first dehydrogenation step of the fourth cycle, resulting in the loss of one FADH₂ molecule that would typically be produced. youtube.com

Further Oxidation and Second Double Bond: After one more cycle of β-oxidation, a 10-carbon intermediate with a cis-Δ⁴ double bond is formed. Dehydrogenation of this intermediate yields a trans-Δ², cis-Δ⁴-dienoyl-CoA. wikipedia.org

Reduction: This dienoyl-CoA intermediate is then acted upon by 2,4-dienoyl-CoA reductase, an NADPH-dependent enzyme, which reduces it to a trans-Δ³-enoyl-CoA. nih.gov

Final Isomerization: The resulting trans-Δ³-enoyl-CoA is again a substrate for enoyl-CoA isomerase, which converts it to trans-Δ²-enoyl-CoA. This molecule is a standard substrate for the remaining enzymes of the β-oxidation pathway. nih.govresearchgate.net

Completion: The rest of the fatty acid chain is then completely oxidized through standard β-oxidation, yielding a total of nine acetyl-CoA molecules. youtube.com

Studies in rats have shown that this compound is readily oxidized. nih.gov Research using fruit flies (Drosophila melanogaster) has highlighted the importance of fatty acid oxidation, the pathway linoleic acid enters, for the proper differentiation of hematopoietic progenitor cells. elifesciences.org

StepIntermediateEnzymeOutcome
Initial Oxidation (Z,Z)-Octadecadienoyl-CoAStandard β-oxidation enzymes3 Acetyl-CoA + Dodecadienoyl-CoA
First Isomerization cis-Δ³-Enoyl-CoAEnoyl-CoA isomerasetrans-Δ²-Enoyl-CoA
Reduction trans-Δ², cis-Δ⁴-Dienoyl-CoA2,4-Dienoyl-CoA reductasetrans-Δ³-Enoyl-CoA
Second Isomerization trans-Δ³-Enoyl-CoAEnoyl-CoA isomerasetrans-Δ²-Enoyl-CoA
Final Oxidation Remaining Acyl-CoA chainStandard β-oxidation enzymes5 Acetyl-CoA

Alternative Degradation Routes

Besides the primary β-oxidation pathway, alternative routes for the degradation of unsaturated fatty acids like this compound exist. One such alternative for handling the intermediates of β-oxidation involves a hydratase/epimerase pathway. nih.govresearchgate.net This route can manage the R-3-hydroxyacyl-CoA intermediate that is formed from the hydration of a cis-enoyl-CoA. This intermediate is then epimerized to the S-3-hydroxyacyl-CoA form, allowing it to re-enter the main β-oxidation cycle. nih.govresearchgate.net

Furthermore, this compound can be metabolized by cytochrome P450 (CYP) enzymes. These enzymes can introduce hydroxyl groups or epoxides into the fatty acid chain, creating a variety of oxidized metabolites known as octadecanoids. acs.org For example, CYP enzymes can form hydroxyoctadecadienoic acids (HODEs) and epoxyoctadecenoic acids (EpOMEs). acs.org These metabolites are often not destined for energy production but rather act as signaling molecules involved in inflammation and other physiological processes. acs.orgmdpi.com

Incorporation into Complex Lipid Species

A significant fate of this compound is its incorporation into more complex lipid structures, which are essential for energy storage, membrane structure, and signaling.

Esterification into Triacylglycerols and Lipid Droplets

This compound is readily esterified into triacylglycerols (TAGs), the primary form of energy storage in animals and plants. nih.govbasys2.ca The biosynthesis of TAGs occurs in the endoplasmic reticulum. aocs.org The pathway involves the sequential acylation of a glycerol-3-phosphate backbone. Fatty acids, including this compound, are first activated to their acyl-CoA derivatives.

Polyunsaturated fatty acids that are formed on phosphatidylcholine can be channeled into TAG synthesis. aocs.org This can occur through the action of enzymes like acyl-CoA:diacylglycerol acyltransferase, which catalyzes the final step of TAG synthesis by adding an acyl group to a diacylglycerol molecule. nih.gov The resulting TAGs, rich in this compound, are then stored in cytoplasmic lipid droplets until needed for energy.

Integration into Phospholipids (B1166683) and Glycolipids

This compound is a crucial component of cellular membranes, where it is primarily found within the structure of phospholipids and, to a lesser extent, glycolipids. The synthesis of these complex lipids is localized on the membranes of the endoplasmic reticulum. muni.cz

The incorporation into phospholipids can occur through the de novo synthesis pathway where it is added to the glycerol (B35011) backbone during the formation of molecules like phosphatidylcholine and phosphatidylethanolamine (B1630911). muni.cznih.gov Alternatively, it can be incorporated through remodeling pathways, often called the Lands cycle, where a pre-existing phospholipid has one of its fatty acids removed by a phospholipase and replaced with this compound. osti.gov

Research on rat brain membranes demonstrated the incorporation of radiolabeled this compound into various phospholipids, with the following order of preference: phosphatidylcholine > phosphatidylethanolamine > phosphatidylinositol > ethanolamine (B43304) plasmalogen > phosphatidylserine. nih.gov Similarly, studies with human erythrocyte membranes showed that this compound was incorporated more extensively than several other fatty acids and was found almost entirely in the lecithin (B1663433) (phosphatidylcholine) fraction. researchgate.net Glycolipids, which contain a carbohydrate moiety, are also essential components of cell membranes, and their lipid tails can contain this compound. frontiersin.org

Complex LipidPrimary FunctionSite of Synthesis
Triacylglycerol Energy storageEndoplasmic Reticulum
Phospholipid Membrane structure, signalingEndoplasmic Reticulum
Glycolipid Membrane structure, cell recognitionEndoplasmic Reticulum, Golgi Apparatus

Remodeling of Membrane Lipid Composition by this compound

The incorporation of this compound is a key aspect of membrane lipid remodeling, a process that modifies the composition of cellular membranes to regulate their physicochemical properties. osti.govnih.gov The presence of the two cis double bonds in this compound introduces kinks into the acyl chain, which increases the fluidity of the phospholipid bilayer. nih.gov

This remodeling is crucial for maintaining cellular homeostasis and responding to environmental stresses. nih.gov For instance, altering the ratio of this compound to other fatty acids, such as stearic acid, can directly influence membrane fluidity. nih.gov Studies in sheep and rats have shown that diets rich in unsaturated fatty acids lead to an increase in the proportion of linoleic acid in mitochondrial membranes, which in turn decreases the phase transition temperature of the membrane, making it more fluid. nih.gov

Phosphatidylcholine often serves as a central hub in these remodeling processes. It is a major site for fatty acid desaturation and its acyl chains can be exchanged, providing a source of this compound for other lipids or for the synthesis of signaling molecules. osti.gov This dynamic remodeling ensures that membranes maintain optimal fluidity and function for membrane-bound enzymes and transport proteins. nih.govnih.gov

Biotransformation into Bioactive Metabolites

This compound, commonly known as linoleic acid, is the most abundant polyunsaturated fatty acid in the human diet and a major component of tissues. nih.govnih.gov Its biological significance extends beyond its structural role in cell membranes, as it is the primary precursor to a diverse array of bioactive oxidized metabolites, collectively known as oxylipins or, more specifically to linoleic acid, oxidized linoleic acid metabolites (OXLAMs). nih.govresearchgate.net These metabolites are generated through complex enzymatic pathways and have been mechanistically linked to a variety of physiological and pathological conditions. nih.govnih.gov The biotransformation of this compound is a critical process that converts a dietary fatty acid into potent signaling molecules.

Enzymatic Conversion Pathways

The initial and rate-limiting step in the formation of bioactive metabolites from this compound is its oxygenation, a process catalyzed by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govnih.govmdpi.com Non-enzymatic autoxidation can also occur, particularly under conditions of oxidative stress. wikipedia.orgwikipedia.org

Cyclooxygenase (COX) Pathway: The COX enzymes, with two main isoforms COX-1 and COX-2, are well-known for their role in converting arachidonic acid into prostaglandins. nih.govpoliklinika-harni.hr These enzymes also metabolize this compound. The reaction involves the conversion of the fatty acid into hydroperoxy-octadecadienoic acids (HpODEs), which are then rapidly reduced to their corresponding stable hydroxy-octadecadienoic acids (HODEs). nih.govwikipedia.org Specifically, COX enzymes can produce 9-HODE and 13-HODE. wikipedia.orgnih.gov Studies suggest that COX-2 has a greater preference for linoleic acid compared to COX-1 and is responsible for the majority of these products in cells where both enzymes are present. wikipedia.org The production of these metabolites via the COX pathway can be diminished by non-steroidal anti-inflammatory drugs like acetylsalicylic acid and ibuprofen. nih.gov

Lipoxygenase (LOX) Pathway: Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. acs.orgacs.org In mammals, several LOX isoforms are involved in the metabolism of fatty acids, with 15-lipoxygenase (15-LOX) being particularly relevant for this compound. nih.govyoutube.com The primary substrate for 15-LOX-1 is linoleic acid, which it metabolizes to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). nih.gov Other LOX enzymes can also act on linoleic acid to produce various hydroperoxy and hydroxy derivatives. nih.gov These initial products, HpODEs, are unstable and are quickly converted to the more stable HODEs. researchgate.net

Cytochrome P450 (CYP) Pathway: Cytochrome P450 enzymes, a large superfamily of heme-containing monooxygenases, represent a third major pathway for this compound metabolism. mdpi.comwikipedia.org CYP epoxygenases catalyze the oxidation of the double bonds in linoleic acid to form epoxide products. wikipedia.org The two primary epoxides formed are the 12,13-epoxide, known as vernolic acid, and the 9,10-epoxide, known as coronaric acid. wikipedia.org These epoxides, referred to as epoxyoctadecenoic acids (EpOMEs), can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). nih.govnih.gov Various CYP isoforms, including CYP2C9, CYP2C8, and CYP2J2, are capable of metabolizing linoleic acid. mdpi.comnih.gov

Table 1: Enzymatic Pathways for the Biotransformation of this compound

Pathway Key Enzymes Primary Metabolites
Cyclooxygenase (COX) COX-1, COX-2 wikipedia.org 9-Hydroxyoctadecadienoic acid (9-HODE) nih.gov, 13-Hydroxyoctadecadienoic acid (13-HODE) nih.gov
Lipoxygenase (LOX) 15-Lipoxygenase (15-LOX-1) nih.gov 13(S)-Hydroperoxy-octadecadienoic acid (13-HpODE) wikipedia.org, 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) nih.gov, 9-HpODE, 9-HODE nih.gov

| Cytochrome P450 (CYP) | CYP Epoxygenases (e.g., CYP2C9, CYP2J2) mdpi.comnih.gov | 9,10-Epoxyoctadecenoic acid (9,10-EpOME / Coronaric acid) wikipedia.orgnih.gov, 12,13-Epoxyoctadecenoic acid (12,13-EpOME / Vernolic acid) wikipedia.orgnih.gov |

Identification of Specific Metabolites and their Precursor Roles

The enzymatic conversion of this compound yields a variety of bioactive metabolites, each with distinct structures and potential biological activities. These molecules can act as signaling mediators themselves or serve as precursors for the synthesis of other compounds.

Hydroxyoctadecadienoic Acids (HODEs) and Oxo-octadecadienoic Acids (oxo-ODEs): The most studied metabolites are 9-HODE and 13-HODE. nih.gov These monohydroxy fatty acids are stable oxidation products and are found in significant amounts in atherosclerotic lesions. nih.gov They are formed from the reduction of their unstable hydroperoxide precursors, 9-HpODE and 13-HpODE. nih.govresearchgate.net The HODEs can be further oxidized enzymatically to their corresponding keto metabolites: 9-oxo-octadecadienoic acid (9-oxo-ODE) and 13-oxo-octadecadienoic acid (13-oxo-ODE). nih.govwikipedia.org The four main OXLAMs—9-HODE, 13-HODE, 9-oxo-ODE, and 13-oxo-ODE—have been implicated as a group in pathological conditions ranging from chronic pain to cardiovascular disease. nih.govnih.gov For instance, 9-HODE is a potent ligand for the G-protein coupled receptor GPR132, suggesting a role in inflammatory processes. nih.gov

Epoxyoctadecenoic Acids (EpOMEs) and Dihydroxyoctadecenoic Acids (DiHOMEs): The CYP pathway generates the epoxides 9,10-EpOME (coronaric acid) and 12,13-EpOME (vernolic acid). wikipedia.org These epoxides are precursors to the vicinal diols 9,10-DiHOME and 12,13-DiHOME, a conversion catalyzed by soluble epoxide hydrolase. nih.govnih.gov Both the EpOMEs and DiHOMEs have been studied for their roles in various biological functions and disease states. nih.gov For example, DiHOMEs have been identified as potential lipid mediators in pain perception and immune response. nih.gov

Further Metabolites: The metabolic cascade of this compound can be extensive. For instance, gut microbiota can metabolize linoleic acid into unique compounds like 10-hydroxy-cis-12-octadecenoic acid (HYA), which can be further converted to 10-oxo-cis-12-octadecenoic acid (KetoA). nih.gov In plants, the LOX pathway initiates the synthesis of the phytohormone jasmonic acid, where 13(S)-hydroperoxylinolenic acid is converted by allene (B1206475) oxide synthase and allene oxide cyclase. oup.comacs.org While jasmonic acid synthesis originates from linolenic acid, the initial enzymatic steps are analogous to linoleic acid metabolism. oup.com Additionally, complex metabolites such as trihydroxy-octadecenoic acids have been identified following enzymatic oxidation by soybean lipoxygenase and peroxidase activities. nih.gov

Table 2: Specific Metabolites of this compound and Their Precursor Roles

Metabolite Class Specific Metabolites Precursor Role / Downstream Product
Hydroperoxides 9-Hydroperoxy-octadecadienoic acid (9-HpODE) nih.gov, 13-Hydroperoxy-octadecadienoic acid (13-HpODE) nih.gov Precursors to HODEs and oxo-ODEs nih.govresearchgate.net
Monohydroxides 9-Hydroxyoctadecadienoic acid (9-HODE) wikipedia.org, 13-Hydroxyoctadecadienoic acid (13-HODE) wikipedia.org Precursors to 9-oxo-ODE and 13-oxo-ODE, respectively wikipedia.org
Ketones 9-Oxo-octadecadienoic acid (9-oxo-ODE) wikipedia.org, 13-Oxo-octadecadienoic acid (13-oxo-ODE) wikipedia.org Stable end-products of the HODE oxidation pathway wikipedia.org
Epoxides 9,10-Epoxyoctadecenoic acid (9,10-EpOME) wikipedia.org, 12,13-Epoxyoctadecenoic acid (12,13-EpOME) wikipedia.org Precursors to DiHOMEs via soluble epoxide hydrolase nih.gov
Diols 9,10-Dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) nih.gov, 12,13-Dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) nih.gov Stable hydration products of EpOMEs nih.gov

| Microbial Metabolites | 10-hydroxy-cis-12-octadecenoic acid (HYA) nih.gov | Precursor to 10-oxo-cis-12-octadecenoic acid (KetoA) nih.gov |

Cellular and Molecular Mechanisms Governed by Z,z Octadecadienoic Acid

Membrane Dynamics and Biophysical Interactions

The incorporation of (Z,Z)-Octadecadienoic acid into the phospholipids (B1166683) of cellular membranes has profound effects on the membrane's physical characteristics, which in turn influences the function of membrane-associated proteins and transport processes. nih.govnih.gov

This compound is a polyunsaturated fatty acid featuring two cis double bonds in its acyl chain. wikipedia.org These double bonds introduce "kinks" or bends into the hydrocarbon tail, which prevents the fatty acid from packing tightly with neighboring lipids in the cell membrane. wikipedia.org This disruption of orderly packing increases the space between phospholipid molecules, leading to an increase in membrane fluidity. wikipedia.orgquora.com

Research has shown that supplementation with linoleic acid results in an increased lateral mobility of lipids within the plasma membrane. nih.govuu.nl This effect is also reflected in changes to the membrane's phase behavior. An increased ratio of linoleic acid to stearic acid in mitochondrial membranes has been shown to lower the disorder-order transition temperature (Tf), the point at which the membrane transitions from a more ordered, gel-like state to a more fluid, liquid-crystalline state. nih.gov However, some studies indicate that only fatty acids with four or more double bonds significantly increase membrane fluidity, while those with fewer, like linoleic acid, may have a less pronounced effect in certain cell types. nih.gov The increased flexibility imparted by linoleic acid can also affect processes like exocytosis by altering the dynamics of the fusion pore. nih.gov

Table 1: Research Findings on the Influence of this compound on Membrane Biophysical Properties
Biophysical PropertyObserved Effect of this compoundExperimental ModelReference(s)
Lipid Lateral MobilityIncreasedMouse neuroblastoma cells nih.govuu.nl
Membrane FluidityIncreased (by preventing tight lipid packing)General cell membrane models wikipedia.orgquora.com
Disorder-Order Transition Temperature (Tf)DecreasedSheep and rat mitochondrial membranes nih.gov
Membrane FlexibilityIncreased, affecting exocytosis dynamicsSingle-cell models nih.gov

Changes in the lipid environment of the membrane directly impact the function of embedded and associated proteins. frontiersin.org The increased fluidity resulting from the incorporation of this compound can alter the conformation and activity of membrane-bound enzymes. For example, in mitochondrial membranes with a higher linoleic acid content and thus higher fluidity, the activation energy of the enzyme succinate (B1194679) oxidase was observed to increase, suggesting a direct influence on the enzyme's active site conformation. nih.gov

This compound can also modulate the trafficking and localization of membrane proteins. In gastric epithelial cells, linoleic acid has been shown to increase the amount of the gap junction protein Connexin43 at the cell surface. nih.gov This effect is not merely a passive result of altered membrane fluidity but is an active process mediated by specific signaling pathways initiated by the fatty acid. nih.gov

The fluidity and composition of the lipid bilayer are key determinants of its permeability to ions and small molecules. aip.org this compound has been demonstrated to alter membrane permeability through several mechanisms. In gastric epithelial cells, the linoleic acid-induced increase in Connexin43 at the cell surface leads to greater activity of Connexin hemichannels, thereby increasing the permeability of the plasma membrane. nih.gov

Studies in mouse neuroblastoma cells have revealed more specific effects on ion transport. Short-term supplementation with linoleic acid led to a transient increase in the membrane's permeability ratio of sodium to potassium (PNa/PK). nih.gov This change was attributed to both an increase in sodium (Na+) permeability and a simultaneous decrease in potassium (K+) permeability. nih.gov These alterations in cation transport were associated with a marked depolarization of the cell membrane potential. nih.gov

Table 2: Effects of this compound on Membrane Permeability and Ion Transport
ParameterObserved EffectMechanismCell TypeReference(s)
Plasma Membrane PermeabilityIncreasedIncreased activity of Connexin43 hemichannelsGastric epithelial cells nih.gov
Sodium (Na+) PermeabilityIncreasedDirect effect on cation transport propertiesMouse neuroblastoma cells nih.gov
Potassium (K+) PermeabilityDecreasedDirect effect on cation transport propertiesMouse neuroblastoma cells nih.gov
Membrane PotentialDepolarizationResult of altered Na+ and K+ permeabilityMouse neuroblastoma cells nih.gov

Enzymatic Modulation and Protein Interactions

This compound and its metabolites can directly influence cellular function by modulating the activity of enzymes and participating in specific protein interactions. This can occur through various mechanisms, including serving as a substrate that influences enzyme kinetics or acting as an allosteric regulator.

Allosteric regulation is a fundamental biological mechanism where a molecule (an allosteric modulator) binds to an enzyme at a site other than the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and modifies the enzyme's activity, either enhancing it (allosteric activation) or diminishing it (allosteric inhibition). wikipedia.org

The kinetics of enzymes that metabolize this compound, such as lipoxygenases, suggest complex regulatory behaviors that may involve allosteric mechanisms. For example, studies on 5-lipoxygenase from Solanum tuberosum revealed that the enzyme exhibits pronounced cooperativity in the oxidation of linoleic acid, a hallmark of allosteric enzymes. nih.gov The kinetic data fit the Hill equation with a high Hill coefficient (h = 3.7), indicating that the binding of one substrate molecule significantly increases the enzyme's affinity for subsequent substrate molecules. nih.gov The study proposed the existence of a special noncatalytic binding center capable of binding several molecules of the substrate, which could serve as an anchoring site that facilitates the enzyme's action on lipid aggregates. nih.gov This type of regulation, where the substrate itself influences activity by binding to a secondary site, is a form of allosteric modulation.

Similarly, kinetic analyses of soybean lipoxygenase action on linoleic acid have been described by a scheme involving two binding sites, compulsory product activation, and competitive inhibition by both the substrate and the product. nih.govresearchgate.net The phenomenon of product activation, where the product of the reaction (a hydroperoxide of linoleic acid) must be present for the enzyme to be active, points towards an allosteric mechanism where the product binds to a regulatory site to switch the enzyme "on". nih.govresearchgate.net These complex kinetic behaviors—cooperativity, substrate inhibition, and product activation—are characteristic of enzymes subject to allosteric control, indicating that this compound and its derivatives can act as allosteric modulators of their own metabolic enzymes.

Direct Protein-Ligand Binding and Conformational Changes

This compound, also known as linoleic acid, directly interacts with several intracellular proteins, acting as a signaling molecule and a regulator of protein function. This binding is a critical mechanism through which the fatty acid exerts its biological effects. Two major classes of proteins that bind to this compound are the Fatty Acid-Binding Proteins (FABPs) and the Peroxisome Proliferator-Activated Receptors (PPARs).

Fatty Acid-Binding Proteins (FABPs): FABPs are a family of small, intracellular proteins that act as chaperones for fatty acids and other lipophilic molecules, facilitating their transport within the aqueous environment of the cytoplasm. nih.govwikipedia.org The binding of this compound to FABPs is a key step in its intracellular trafficking, delivering it to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. wikipedia.org For instance, FABP7 has been shown to modulate the effects of linoleic acid in certain cancer cells. nih.gov The binding affinity of different FABPs for various fatty acids can differ, suggesting a level of specificity in their function. nih.gov While the binding itself is crucial for transport, research also suggests that the interaction with FABPs can influence the subsequent metabolic fate of the fatty acid. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism. pnas.orgmdpi.com this compound can function as a direct ligand for both PPARα and PPARγ at physiological concentrations. pnas.org Upon binding, the receptor undergoes a conformational change, which allows it to recruit co-activator proteins and initiate the transcription of target genes. mdpi.com This mechanism provides a direct link between dietary fatty acids and the regulation of metabolic homeostasis. pnas.org Studies have shown that both this compound and its metabolites can enhance the binding of PPAR-RXR heterodimers to peroxisome proliferator response elements (PPREs) on target genes. researchgate.net

The interaction between this compound and these proteins is a dynamic process that is essential for its proper cellular function. The conformational changes induced upon binding are a fundamental aspect of the signaling pathways that this fatty acid governs.

Protein TargetFunctionEffect of this compound Binding
Fatty Acid-Binding Proteins (FABPs) Intracellular transport of fatty acids. nih.govwikipedia.orgFacilitates transport to various organelles. wikipedia.org Modulates metabolic fate. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) Transcription factors regulating lipid metabolism. pnas.orgmdpi.comInduces conformational change, leading to gene transcription. pnas.orgmdpi.com

Intracellular Localization and Organelle Function

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids. frontiersin.orguci.edu The biogenesis of lipid droplets is a protective mechanism to sequester excess or potentially toxic free fatty acids, thereby preventing cellular stress. nih.gov this compound, as a major dietary fatty acid, is a key substrate for the synthesis of triacylglycerols, the primary component of lipid droplets. The formation of lipid droplets is initiated at the endoplasmic reticulum (ER), where an accumulation of neutral lipids, including those derived from this compound, leads to the budding of a nascent lipid droplet into the cytoplasm. frontiersin.org This process is essential for maintaining lipid homeostasis and protecting the cell from lipotoxicity. nih.gov

The transport of this compound across the plasma membrane and its subsequent distribution to various subcellular compartments is a complex process mediated by specific proteins. maastrichtuniversity.nl While passive diffusion can occur, protein-mediated transport is now recognized as the primary mechanism. maastrichtuniversity.nlnih.gov Once inside the cell, FABPs bind to this compound and facilitate its movement to different organelles. wikipedia.org This targeted transport ensures that the fatty acid is delivered to sites of metabolism, such as mitochondria for β-oxidation, or to the endoplasmic reticulum for incorporation into complex lipids and for signaling purposes. wikipedia.org The efficient transfer of lipids between organelles is often facilitated by membrane contact sites, where donor and acceptor membranes are in close proximity. frontiersin.org

The fatty acid composition of organelle membranes is a critical determinant of their physical properties and biological functions. nih.gov this compound, being an unsaturated fatty acid with two double bonds, plays a significant role in maintaining the fluidity of cellular membranes. wikipedia.org

Endoplasmic Reticulum (ER): The incorporation of this compound into the phospholipids of the ER membrane influences its fluidity. nih.gov Changes in membrane fluidity can, in turn, affect the activity of membrane-bound enzymes. nih.gov The balance between saturated and unsaturated fatty acids in the ER membrane is crucial, as an imbalance can lead to ER stress. pnas.org

Mitochondria: In mitochondria, this compound is a key component of the unique phospholipid cardiolipin (B10847521), which is primarily found in the inner mitochondrial membrane. nih.govmdpi.com Cardiolipin is essential for the proper structure and function of the respiratory chain complexes involved in oxidative phosphorylation. nih.govmdpi.com The enrichment of cardiolipin with this compound can influence mitochondrial bioenergetics. nih.gov Furthermore, this compound can impact mitochondrial membrane potential and biogenesis. nih.govtandfonline.com However, excessive levels of this fatty acid can also lead to mitochondrial dysfunction, including altered calcium homeostasis and the generation of reactive oxygen species. mercola.complos.org

OrganelleRole of this compoundKey Findings
Lipid Droplets Substrate for triacylglycerol synthesis and storage. frontiersin.orgnih.govSequesters excess fatty acids, preventing lipotoxicity. nih.gov
Endoplasmic Reticulum (ER) Influences membrane fluidity and enzyme activity. nih.govpnas.orgAn imbalance with saturated fatty acids can induce ER stress. pnas.org
Mitochondria Component of cardiolipin, essential for respiratory chain function. nih.govmdpi.comAffects membrane potential, biogenesis, and calcium homeostasis. nih.govtandfonline.complos.org

Biological Roles of Z,z Octadecadienoic Acid in Model Systems and in Vitro Studies

Effects on Cellular Proliferation and Apoptosis in Culture Models

The influence of (Z,Z)-octadecadienoic acid on cell proliferation and apoptosis—programmed cell death—is complex and highly dependent on the cell type and experimental context. In vitro studies using various cell lines have yielded diverse, and sometimes contrasting, results.

In certain cancer models, this compound has been shown to promote cell growth. Research on the T47D human breast cancer cell line demonstrated that linoleic acid induced a significant, dose-dependent increase in cell viability and proliferation. aacrjournals.org This was accompanied by a notable increase in the percentage of cells entering the S phase of the cell cycle, indicating stimulated DNA replication. aacrjournals.org The mechanism appears to involve the activation of the mTORC1 signaling pathway, a central regulator of cell growth, particularly in triple-negative breast cancer models. williamscancerinstitute.comrutgers.edu This activation is mediated by the fatty acid-binding protein FABP5, which chaperones linoleic acid to the mTORC1 complex. williamscancerinstitute.comrutgers.edu

Conversely, in other contexts, this compound and its derivatives can induce apoptosis. In rat hepatoma H4IIE liver cells, linoleic acid was found to induce significantly more apoptosis than the saturated fatty acid, palmitic acid. nih.gov This apoptotic pathway was shown to be dependent on calcium flux and the release of cytochrome C from the mitochondria. nih.gov In studies on glioma cells, octadecadienoic acid was reported to significantly inhibit proliferation and promote apoptosis by up-regulating the expression of pro-apoptotic proteins like P21 and caspase-9. nih.gov It's important to note that the role of omega-6 fatty acids like linoleic acid in apoptosis can be controversial, with some studies suggesting pro-apoptotic effects while others indicate inhibition. nih.gov

The table below summarizes key findings on the effects of this compound on cellular proliferation and apoptosis in different culture models.

Cell LineModel SystemEffectResearch Finding
T47DHuman Breast CancerPro-proliferativeIncreased cell number by ~35% and shifted cells into S phase. aacrjournals.org
MDA-MB-231Human Breast CancerAnti-proliferative (CLA isomer)Conjugated linoleic acid (CLA) inhibited proliferation via mitochondrial and ERK/MAPK pathways. mdpi.com
H4IIERat HepatomaPro-apoptoticInduced greater apoptosis than palmitic acid, involving calcium flux and cytochrome C release. nih.gov
Glioma CellsCancer ModelAnti-proliferative, Pro-apoptoticInhibited proliferation and promoted apoptosis through regulation of P21, caspase-9, and P53. nih.gov
Prostate Cancer CellsCancer ModelAnti-proliferative (CLA isomer)Conjugated linoleic acid reduced cell proliferation and viability. iiarjournals.org

Impact on Cellular Differentiation and Development in Developmental Models

This compound is a key player in cellular differentiation, the process by which a cell changes from one type to a more specialized one. Its impact is particularly evident in the context of adipogenesis, the formation of fat cells.

Research using the 3T3-L1 preadipocyte cell line, a standard model for studying adipocyte differentiation, has shown that specific isomers of linoleic acid can potently inhibit this process. The trans-10, cis-12 isomer of conjugated linoleic acid (CLA) was found to prevent adipocyte differentiation and reduce lipid storage. aacrjournals.org This isomer decreased the expression of key differentiation markers such as PPARγ and C/EBPα. aacrjournals.org

In contrast, the parent compound, this compound, has been identified as a lipolysis-derived factor that stimulates the proliferation of beige fat progenitor cells. nih.gov While linoleic acid supplementation alone was sufficient to increase the pool of these progenitor cells, it did not induce their final differentiation into mature beige adipocytes without an additional stimulus like cold exposure. nih.gov This suggests that linoleic acid acts to expand the population of precursor cells, thereby enhancing the capacity for white adipose tissue "browning" when conditions are appropriate. nih.gov

The following table details research findings on the impact of this compound and its isomers on cellular differentiation.

Model SystemCell TypeEffectResearch Finding
3T3-L1 CellsMouse PreadipocytesInhibition of Differentiation (by t10,c12-CLA)Decreased expression of differentiation markers PPARγ, C/EBPα, aP2, and ADRP by 3 to 8-fold. aacrjournals.org
Primary CD81+ CellsMouse Beige Adipocyte ProgenitorsProliferation of ProgenitorsLipolysis-derived linoleic acid triggered progenitor cell proliferation, enhancing the potential for beige fat biogenesis. nih.gov
Human AdipocytesStromal Vascular CellsDelipidation (by t10,c12-CLA)Decreased triglyceride content and diminished expression of PPARγ and its target genes. unl.edu

Contribution to Lipid Homeostasis and Metabolism in Experimental Organisms

In experimental organisms, this compound is integral to maintaining lipid homeostasis. As an essential fatty acid, it cannot be synthesized by mammals and must be obtained from the diet, after which it is incorporated into various lipid pools and influences systemic lipid metabolism. nih.gov

Studies in animal models have demonstrated its significant effects on circulating lipid profiles. In a meta-analysis of randomized controlled trials, dietary intake of linoleic acid was shown to significantly decrease low-density lipoprotein cholesterol (LDL-C). nih.gov In a rat model of hypercholesterolemia induced by a high-fat diet, administration of linoleic acid significantly reduced total cholesterol (TC), triglycerides (TG), and LDL levels, while increasing high-density lipoprotein (HDL) levels. mdpi.com The mechanism for lowering LDL-C may involve increased membrane fluidity, which enhances LDL receptor activity and catabolism. mdpi.com

Furthermore, the dietary ratio of this compound to α-linolenic acid (ALA), an omega-3 fatty acid, is critical. In obese mice, a diet with a low linoleic acid to ALA ratio was shown to reduce body weight and improve liver function, suggesting that the balance between omega-6 and omega-3 fatty acids is crucial for metabolic health. mdpi.com Dietary linoleic acid also directly influences the fatty acid composition of tissues; for example, a high intake leads to a significant increase in its concentration in liver phospholipids (B1166683). mdpi.com

Key findings on the role of this compound in lipid homeostasis are summarized in the table below.

Experimental OrganismStudy TypeEffectResearch Finding
RatsHigh-Fat Diet ModelImproved Lipid ProfileSignificantly reduced serum TC, TG, and LDL, and increased HDL levels. mdpi.com
MiceHigh-Fat Diet ModelWeight and Liver FunctionA low LA/ALA ratio reduced high-fat diet-induced obesity and improved liver function. mdpi.com
Dairy CowsIn Vitro Liver SlicesGene ExpressionDecreased the expression of lipogenic genes such as acetyl-CoA carboxylase α and fatty acid synthase. cambridge.org

Role in Membrane Integrity and Function in Specific Cell Lines

This compound is a fundamental structural component of cell membranes, where it is esterified into phospholipids. nih.gov Its unique structure, featuring two cis double bonds, introduces significant kinks into the fatty acid chain. wikipedia.org This prevents tight packing of phospholipids, thereby increasing the fluidity of the cell membrane. nih.govwikipedia.org

This property is crucial for numerous cellular functions. Membrane fluidity affects the diffusion and rotation of membrane proteins and other molecules, influencing processes like cell signaling and transport. wikipedia.org The incorporation of polyunsaturated fatty acids like linoleic acid is a key mechanism by which cells can regulate the physical properties of their membranes, a process known as homeoviscous adaptation. lipotype.com

However, studies on isomers of linoleic acid have shown different effects. In obese Zucker rats, dietary supplementation with conjugated linoleic acid (CLA) was found to reduce the permeability and fluidity of plasma membranes isolated from visceral adipose tissue. nih.gov This highlights that the specific geometry of the double bonds is a critical determinant of the fatty acid's effect on membrane biophysics.

The table below outlines the role of this compound and its isomers in membrane function.

SystemFocusEffectResearch Finding
General Cell MembranesMembrane FluidityIncreases FluidityThe cis double bonds create kinks, preventing tight packing of phospholipids and increasing membrane fluidity. nih.govwikipedia.orgwikipedia.org
Adipose Plasma MembranesMembrane Permeability & Fluidity (CLA)Decreases Fluidity (CLA isomer)Dietary conjugated linoleic acid reduced both fluidity and permeability to water and glycerol (B35011) in obese Zucker rats. nih.gov
Mammalian CellsHomeoviscous AdaptationLipidome RemodelingCells can counteract disturbances from external fatty acids by modifying their overall lipid profiles to maintain membrane properties. lipotype.com

Influence on Metabolic Processes in Animal Models

Beyond its direct role in lipid metabolism, this compound and its metabolites influence a range of systemic metabolic processes in animal models, including glucose homeostasis and energy balance.

Higher blood levels of linoleic acid have been associated with a lower risk of incident type-2 diabetes in prospective studies. researchgate.net Some of its metabolites, known as octadecanoids, have been shown to act as signaling molecules that regulate metabolism. For instance, the linoleic acid-derived metabolite 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) acts as a lipokine that promotes insulin (B600854) sensitivity and glucose tolerance. nih.gov In animal models, injections of 12,13-DiHOME activated brown adipose tissue fuel uptake and enhanced cold tolerance, leading to a decrease in serum triglycerides. nih.gov

The balance with other essential fatty acids is again critical. Studies in obese mice have shown that diets with a low ratio of linoleic acid to α-linolenic acid can improve fat metabolism by regulating fatty acid oxidation and synthesis pathways, ultimately reducing obesity induced by a high-fat diet. mdpi.com Conversely, diets rich in linoleic acid without a corresponding balance of omega-3 fatty acids have been linked to the promotion of certain pathologies in some models. williamscancerinstitute.com

The influence of this compound on metabolic processes in animal models is summarized below.

Animal ModelMetabolic ProcessEffectResearch Finding
MiceBrown Adipose Tissue ActivityActivation (via metabolite)The metabolite 12,13-DiHOME stimulated brown adipose tissue, improved glucose tolerance, and enhanced cold tolerance. nih.gov
Obese MiceObesity and Fat MetabolismReduction of ObesityA low dietary LA/ALA ratio reduced body weight and improved fat metabolism by regulating oxidation and synthesis pathways. mdpi.com
RatsLipid ProfileImprovementLinoleic acid administration reduced cholesterol and triglyceride levels in hypercholesterolemic rats. mdpi.com

Stereoisomeric Differences in Biological Activity within Model Systems

The term "octadecadienoic acid" encompasses various stereoisomers, which have the same chemical formula but different spatial arrangements of their double bonds. These structural differences lead to profoundly different biological activities. The most studied isomers in comparison to this compound (linoleic acid) are the conjugated linoleic acids (CLAs).

CLAs are a group of positional and geometric isomers of linoleic acid characterized by having conjugated double bonds (not separated by a methylene (B1212753) group). nih.gov The two most researched CLA isomers are cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12), and they exhibit distinct biological effects.

Anti-adipogenic Effects : The t10,c12-CLA isomer is primarily responsible for the body fat-reducing effects attributed to CLA. nih.gov It inhibits adipocyte differentiation and reduces lipid storage in both cell culture and animal models. aacrjournals.orgunl.edu

Anti-carcinogenic Effects : The c9,t11-CLA isomer is mainly credited with the anti-carcinogenic effects observed in various cancer models. nih.gov In contrast, high dietary intake of the parent linoleic acid has been shown to potentially promote the growth of certain tumors. williamscancerinstitute.com

Metabolic Effects : Both major CLA isomers have been implicated in inducing insulin resistance in some human studies, an effect not typically associated with the parent linoleic acid. nih.gov

Further complexity arises from oxidized derivatives of linoleic acid, such as hydroxyoctadecadienoic acids (HODEs). These also exist as numerous stereo- and regio-isomers. Different HODE isomers have been shown to possess varying abilities to act as agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key nuclear receptor that regulates adipocyte differentiation and glucose homeostasis. nih.govportlandpress.com This indicates that even subtle changes in molecular structure can significantly alter biological function.

A comparison of the biological activities of this compound and its key isomers is presented in the table.

CompoundIsomer TypePrimary Biological Activity in Model Systems
This compound (Linoleic Acid)cis, cis non-conjugatedEssential fatty acid; increases membrane fluidity; precursor to arachidonic acid; can be pro-proliferative in some cancer models. aacrjournals.orgnih.gov
cis-9, trans-11 CLAcis, trans conjugatedPrimarily associated with anti-carcinogenic effects. nih.gov
trans-10, cis-12 CLAtrans, cis conjugatedPrimarily reduces body fat by inhibiting adipocyte differentiation and lipid storage. aacrjournals.orgnih.gov
Hydroxyoctadecadienoic Acids (HODEs)Oxidized derivatives (various isomers)Act as signaling molecules; different isomers show varied agonist activity for nuclear receptors like PPARγ. nih.gov

Advanced Analytical Methodologies for Z,z Octadecadienoic Acid Research

Chromatographic Separations for Isomer Resolution and Quantification

Chromatographic techniques are fundamental for isolating (Z,Z)-octadecadienoic acid from complex biological matrices and for separating its various isomers. The choice of method depends on the specific research question, ranging from broad profiling to the targeted analysis of specific stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids, including this compound. thepharmajournal.com This method typically involves a derivatization step, often converting the fatty acids into their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, to improve their chromatographic behavior. nih.govresearchgate.net

The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. thepharmajournal.com Following separation by GC, the eluted compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of the compound. thepharmajournal.comnist.gov

GC-MS has been successfully employed to identify this compound in various natural sources, such as in the methanolic seed extract of Trigonella foenum-graecum L. thepharmajournal.com

Key GC-MS Parameters for this compound Analysis:

ParameterTypical Value/Condition
Derivatization Agent Trimethylsilyl (TMS)
Column Type Capillary column (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for the targeted quantification of this compound and its metabolites, particularly its oxidation products. mdpi.com Unlike GC-MS, LC-MS often does not require derivatization, allowing for the analysis of the native fatty acid. mdpi.com

In LC-MS/MS, the separation is achieved by liquid chromatography, followed by detection using a tandem mass spectrometer. This setup allows for techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly enhancing the selectivity and sensitivity of the analysis. This is particularly useful for quantifying low-abundance species in complex matrices. mdpi.com For instance, a UPLC-QTOF-MS method has been developed for the comprehensive profiling of fatty acid derivatives in maca. acs.org

LC-MS/MS is advantageous for analyzing less volatile or thermally labile derivatives of this compound, such as hydroperoxides and hydroxides. nih.gov

Typical LC-MS/MS Parameters for this compound Analysis:

ParameterTypical Value/Condition
Chromatography Mode Reversed-phase (RP)
Mobile Phase Acetonitrile/water with formic acid or acetic acid
Ionization Mode Electrospray Ionization (ESI), often in negative mode
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF)

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-performance liquid chromatography (HPLC) is a crucial tool for the separation of stereoisomers of octadecadienoic acid, which often exhibit different biological activities. While standard reversed-phase HPLC can separate some diastereomers, the separation of enantiomers typically requires the use of a chiral stationary phase (CSP) or chiral derivatizing agents. nih.govresearchgate.net

Chiral phase HPLC (CP-HPLC) has been successfully used to resolve enantiomers of hydroperoxy-octadecenoic acids (HpOME), which are oxidation products of octadecenoic acids. nih.gov The separation mechanism on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The choice of the stationary and mobile phases is critical for achieving successful stereoisomer separation. For instance, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been used for the analysis of linoleic acid. sielc.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound and its derivatives, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including the determination of the position and geometry of double bonds in fatty acids like this compound. Both ¹H NMR and ¹³C NMR are employed to gain comprehensive structural insights. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the olefinic protons, the bis-allylic protons situated between the two double bonds, the allylic protons, the methylene (B1212753) protons, and the terminal methyl group. The coupling constants between adjacent protons can help to confirm the cis configuration of the double bonds.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound and its derivatives. researchgate.net

Characteristic ¹H NMR Chemical Shifts for this compound:

Proton TypeChemical Shift (δ, ppm)
Olefinic protons (-CH=CH-)~5.3-5.4
Bis-allylic protons (=CH-CH₂-CH=)~2.77
Allylic protons (-CH₂-CH=)~2.04
Methylene protons (-CH₂-)~1.2-1.4
Terminal methyl protons (-CH₃)~0.89

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nist.gov These methods are based on the absorption or scattering of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound shows characteristic absorption bands corresponding to the different functional groups. nist.gov The C-H stretching vibrations of the cis-double bonds are typically observed around 3010 cm⁻¹. The C=C stretching vibration appears around 1655 cm⁻¹. The carboxylic acid group gives rise to a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in the Raman spectrum is often stronger and more easily identifiable than in the IR spectrum.

Key IR Absorption Bands for this compound:

Vibrational ModeWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C-H stretch (cis-alkene)~3010
C-H stretch (alkane)2850-2960
C=O stretch (carboxylic acid)~1710
C=C stretch (alkene)~1655

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) has become the cornerstone of lipid analysis due to its high sensitivity, selectivity, and ability to characterize complex lipid mixtures. creative-proteomics.commass-analytica.com In the context of this compound research, both untargeted and targeted lipidomics strategies are employed to gain comprehensive insights into its metabolism and function. mass-analytica.com

Lipidomics studies can be broadly categorized into two main approaches: untargeted and targeted analysis. Each approach serves a different research purpose and offers distinct advantages and limitations. creative-proteomics.com

Untargeted lipidomics provides a comprehensive, high-level overview of the entire lipid profile within a sample, making it an ideal platform for discovery-driven research and identifying novel biomarkers. creative-proteomics.comnih.gov This unbiased approach aims to detect and quantify as many lipid species as possible simultaneously. sciex.com A typical workflow involves lipid extraction from a biological matrix, followed by analysis using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS). creative-proteomics.comnih.gov The resulting complex datasets are then processed using specialized software to identify features, which are then matched against lipid databases like METLIN or LIPID MAPS based on their mass-to-charge ratio (m/z) and retention times. nih.gov

Targeted lipidomics , in contrast, focuses on the precise measurement and absolute quantification of a predefined set of known lipid species, including this compound and its metabolites. nih.gov This approach offers superior selectivity, specificity, and sensitivity. creative-proteomics.comnih.gov It commonly utilizes techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. While this method is not suited for discovering novel compounds, it is the gold standard for validating findings from untargeted studies and for hypothesis-driven research where specific pathways involving this compound are under investigation. nih.gov

FeatureUntargeted LipidomicsTargeted Lipidomics
Objective Comprehensive profiling, biomarker discovery (hypothesis-generating)Accurate quantification of specific lipids (hypothesis-testing)
Scope Broad, aims to detect all measurable lipidsNarrow, focuses on a predefined list of lipids
Selectivity LowerHigher
Quantification RelativeAbsolute or Relative
Instrumentation High-resolution MS (e.g., QTOF, Orbitrap)Triple Quadrupole MS (e.g., MRM)
Potential for Discovery HighLow

The core principle of MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the metabolic fluxes. nih.gov A stable isotope-labeled precursor, such as ¹³C-labeled this compound, is introduced into a biological system. As the labeled compound is metabolized, the isotopes are incorporated into downstream products. By measuring the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, researchers can infer the relative contributions of different metabolic pathways. mdpi.comscispace.com This approach has been used to study the conversion of linoleic acid into its hydroxylated derivatives, such as 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE). For instance, incubating [11L-³H; 1-¹⁴C]linoleic acid and analyzing the tritium (B154650) retention in the products revealed stereospecific aspects of the enzymatic conversion process. gsartor.org

Advanced Sample Preparation and Derivatization for this compound Analysis

The quality and accuracy of any lipidomic analysis heavily depend on the upstream sample preparation steps. These include efficient extraction of the target analyte from the sample matrix and, if necessary, chemical modification to improve its analytical properties.

The goal of an extraction protocol is to maximize the recovery of this compound and other lipids from a biological sample while minimizing the co-extraction of interfering substances. Traditional methods include the Folch and Bligh-Dyer techniques, which use chloroform/methanol mixtures. nih.gov More recent methods often employ methyl tert-butyl ether (MTBE) for improved efficiency and safety. creative-proteomics.com

To enhance extraction yields, modern techniques and optimization strategies are often employed. mdpi.com Response Surface Methodology (RSM) is a statistical tool used to optimize multiple parameters simultaneously, such as solvent composition, temperature, extraction time, and the sample-to-solvent ratio, to achieve the highest extraction efficiency. nih.govpakbs.org

Extraction TechniquePrincipleKey Optimization Parameters
Solid-Liquid Extraction (SLE) Conventional solvent-based extraction (e.g., maceration).Solvent type, temperature, time, sample-to-solvent ratio. nih.gov
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ultrasonic power, time, temperature, solvent choice. mdpi.comwhiterose.ac.uk
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (often CO₂) as the solvent, offering high selectivity.Pressure, temperature, co-solvent percentage (e.g., ethanol). researchgate.net
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Microwave power, time, solvent type and volume. pakbs.org

Studies have shown that methods like SFE can yield high recoveries of linoleic acid. researchgate.net The choice of method depends on the sample matrix, the scale of the experiment, and the specific research question.

This compound, being a carboxylic acid, can sometimes exhibit poor ionization efficiency in mass spectrometry or suboptimal chromatographic behavior. Chemical derivatization is a strategy used to modify the analyte's structure to improve its analytical performance. nih.gov

For gas chromatography (GC) analysis, the most common derivatization method is esterification, typically methylation, to form fatty acid methyl esters (FAMEs). nih.gov This process converts the polar carboxylic acid group into a more volatile and less polar ester, making the compound suitable for GC analysis.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a functional group that enhances ionization efficiency in electrospray ionization (ESI). dntb.gov.ua Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly increase the MS signal, allowing for lower detection limits. nih.govdntb.gov.ua This is particularly useful when analyzing low-abundance metabolites of this compound.

Stereochemical Analysis and Isomer Differentiation

A significant analytical challenge in the study of octadecadienoic acids is the existence of numerous isomers. These include positional isomers (where the double bonds are in different locations) and geometric isomers (cis/trans or E/Z configurations). This compound itself is the cis-9, cis-12 isomer of octadecadienoic acid. nist.gov Its various metabolites, such as the hydroperoxy- and hydroxy-octadecadienoic acids (HPODEs and HODEs), also exist as multiple stereoisomers. nih.gov

Differentiating these isomers is critical, as they often possess distinct biological activities. For example, the enzymatic oxidation of linoleic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes produces stereochemically defined HODEs, such as 9(R)-HODE and 13(S)-HODE. nih.gov

Specialized chromatographic methods are required to separate these isomers. The use of strongly polar cyanopropyl capillary columns in gas chromatography has been shown to effectively separate up to 24 different octadecadienoic acid methyl ester isomers, allowing for the elucidation of their elution order and aiding in the identification of cis and trans configurations. nih.gov Chiral chromatography, either GC or LC, can be employed to separate enantiomers of hydroxylated metabolites, which is essential for determining the stereospecificity of enzymatic reactions. gsartor.org The analysis of the stereochemistry of 9-HODE and 13-HODE formed from linoleic acid has shown that the hydroxyl groups predominantly have the L configuration. gsartor.org

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity

Direct analysis of this compound does not involve enantiomeric resolution as the molecule itself is not chiral. However, its biological activity often involves transformation into chiral hydroxy or hydroperoxy derivatives, such as hydroperoxyoctadecadienoic acids (HPODEs). The analysis of these derivatives is crucial, and for this, chiral chromatography and specialized spectroscopic methods are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a primary technique for resolving enantiomers of this compound derivatives. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz

For the analysis of hydroxy and hydroperoxy derivatives of linoleic acid, polysaccharide-based CSPs are particularly effective. Columns such as Chiralpak AD (amylose derivative) and those based on dinitrobenzoyl phenylglycine (DNBPG) have been successfully employed. aocs.orgnih.gov For instance, the enantiomers of reduced hydroperoxide derivatives of linoleic acid can be separated using a DNBPG column with a mobile phase of hexane (B92381) and isopropanol (B130326). aocs.org Similarly, Chiralpak AD and AD-RH (for reversed-phase) columns can achieve baseline resolution of hydro(pero)xy derivatives of linoleic acid. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane with a polar modifier such as isopropanol or ethanol, is critical for optimizing selectivity and resolution.

Table 1: Chiral HPLC Conditions for Separation of this compound Derivatives
DerivativeChiral Stationary Phase (CSP)Mobile PhaseDetectionObservationReference
Hydroxy/Hydroperoxy derivativesChiralpak AD / AD-RHHexane/Isopropanol or other solvent systemsUVBaseline resolution of enantiomers in runs under 20 minutes. The AD-RH column is optimal for hydroperoxy isomers. nih.gov
Reduced hydroperoxide derivativesDNBPG (dinitrobenzoyl phenylglycine)Hexane-isopropanol (99.5:0.5, v/v)UV (235 nm)S-enantiomers typically elute before R-forms. aocs.org
Diastereomeric (+)-alpha-Methoxy-alpha-trifluoromethylphenylacetate derivativesSilica Gel (Normal Phase)Hexane with Ethyl Acetate as modifierUVResolution of diastereomers formed from chiral hydroxy fatty acids. aocs.org

Spectroscopic Methods:

While standard spectroscopic techniques cannot differentiate enantiomers in an achiral medium, Nuclear Magnetic Resonance (NMR) spectroscopy in a chiral environment is a powerful tool for determining enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei in enantiomers are identical in standard achiral solvents. However, by using a chiral resolving agent or a chiral solvent, the enantiomers can be converted into diastereomeric complexes that exhibit distinct NMR signals. nih.gov A highly advanced technique, natural abundance deuterium (B1214612) (NAD) 2D NMR spectroscopy, has been used to evaluate the site-specific enantio-isotopomeric excesses at each methylene group of linoleic acid. rsc.orgresearchgate.net This method employs chiral mesophases, such as poly-γ-benzyl-L-glutamate, which create a chiral environment that allows for the differentiation and quantification of enantiotopic deuterons within the molecule. rsc.orgresearchgate.net

Another approach involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid, to convert the enantiomeric analytes (e.g., hydroxy derivatives of linoleic acid) into diastereomers. nih.gov These diastereomers have different physical properties and will show separate peaks in the NMR spectrum, allowing for the calculation of the enantiomeric ratio. nih.gov

Stereoselective Enzymatic Assays

The metabolism of this compound in biological systems is often highly stereoselective, a property that can be exploited to develop enzymatic assays for its analysis. Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) catalyze the oxidation of polyunsaturated fatty acids with high regio- and stereospecificity. nih.govnih.gov

Lipoxygenase (LOX) Based Assays:

Lipoxygenases are a family of enzymes that catalyze the dioxygenation of this compound to produce specific hydroperoxyoctadecadienoic acid (HPODE) enantiomers. researchgate.net The specific enantiomer produced depends on the source of the enzyme. For example, soybean lipoxygenase-1 primarily forms (13S)-HPODE, while other lipoxygenases can produce (9S)-HPODE or other stereoisomers. researchgate.netnih.gov

This stereospecificity forms the basis of an assay. The activity of a specific lipoxygenase in the presence of this compound can be measured to infer information about the substrate or the enzyme's inhibitory profile. The rate of the enzymatic reaction can be monitored using several methods:

UV Spectrophotometry: The formation of the hydroperoxide product results in a conjugated diene system that strongly absorbs ultraviolet light at 234 nm. researchgate.netprotocols.io By monitoring the increase in absorbance at this wavelength, the rate of reaction can be quantified. researchgate.netprotocols.io

Oxygen Consumption: The reaction consumes molecular oxygen. An oxygen electrode can be used to measure the rate of oxygen uptake from the reaction medium, which is directly proportional to the enzyme activity. researchgate.net

By using a lipoxygenase with a known stereoselectivity, one could theoretically quantify one enantiomer in a racemic mixture of a chiral this compound derivative, assuming the derivative is also a substrate for the enzyme. More commonly, these assays are used to screen for inhibitors of specific LOX isozymes. nih.gov

Table 2: Stereoselective Products from Lipoxygenase Action on this compound
EnzymeSubstratePrimary Stereospecific ProductAssay PrincipleReference
Soybean Lipoxygenase-1 (sLOX)This compound(13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13S-HPODE)UV absorbance at 234 nm or O₂ consumption nih.govresearchgate.net
Human 5-Lipoxygenase (h5-LO)This compound(5S)-hydroperoxy derivatives (from arachidonic acid); acts on linoleic acidUV absorbance at 234 nm nih.gov
Porcine 12-Lipoxygenase (12-LO)This compound12-hydroperoxy derivativesUV absorbance at 234 nm nih.govmdpi.com
Rabbit 15-Lipoxygenase (15-LO)This compound(13S)-hydroperoxy-(9Z,11E)-octadecadienoic acid (13S-HPODE)UV absorbance at 234 nm nih.gov

Cyclooxygenase (COX) Based Assays:

Cyclooxygenase enzymes, particularly COX-2, can also oxygenate polyunsaturated fatty acids, including derivatives of this compound, to produce specific hydroxy fatty acids. nih.gov The profile of products formed is specific to the enzyme and its state (e.g., native versus aspirin-acetylated COX-2), indicating a high degree of stereocontrol. nih.gov Assays based on COX activity can be performed by isolating and quantifying the specific products using techniques like liquid chromatography-mass spectrometry (LC-MS), providing insight into metabolic pathways and the effects of inhibitors.

Computational and Theoretical Approaches in Z,z Octadecadienoic Acid Research

Molecular Dynamics Simulations for Biophysical Interactions

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that reveal the dynamic behavior of molecules over time. nih.gov This powerful technique allows for the detailed examination of (Z,Z)-Octadecadienoic acid's interactions with key biological components like lipid membranes and proteins, providing a window into the molecular basis of its physiological effects.

Modeling this compound within Lipid Bilayers

MD simulations are extensively used to model the behavior of this compound when it is incorporated into phospholipid bilayers, which form the fundamental structure of cell membranes. These simulations help elucidate how the presence of this polyunsaturated fatty acid influences the structural and functional properties of the membrane.

One key aspect of these simulations is the use of accurate force fields, which are sets of parameters that define the potential energy of the system. The all-atom CHARMM36 lipid force field (C36FF), for instance, has been validated for modeling linoleoyl lipids, which are major components of plant membranes like those in soybeans. rsc.orgnih.gov Simulations using this force field have shown excellent agreement with experimental data for pure linoleoyl lipids such as 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine (SLPC) and 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLiPC). rsc.org

These computational models have been used to create realistic representations of specific biological membranes, such as the soybean hypocotyl and root plasma membranes. rsc.org These models incorporate a complex mixture of lipids, including various linoleoyl phospholipids (B1166683) and plant-specific sterols like sitosterol and stigmasterol, which differ from the cholesterol found in mammalian membranes. rsc.org The simulations reveal that lipids with similar tail unsaturation levels tend to interact and cluster together within the membrane. rsc.org

Furthermore, computational studies on model membranes, such as mixed Langmuir monolayers, have explored the influence of this compound concentration on membrane stability. reactome.orgresearchgate.net These studies, which mimic the composition of membranes like those of fibroblasts and erythrocytes by including components like 1,2-dipalmitoylphosphatidylcholine (DPPC) and cholesterol, have found that this compound has a profound impact on membrane composition. reactome.orgresearchgate.net At small concentrations, it can make the membrane more thermodynamically stable, but at higher concentrations, it can reduce membrane stability. reactome.org This dual effect highlights the importance of maintaining a proper balance of this fatty acid within cellular membranes.

Key Findings from MD Simulations of this compound in Lipid Bilayers
Simulation SystemKey ComponentsPrimary FindingsReference
Soybean Plasma Membrane ModelsLinoleoyl phospholipids, Sitosterol, StigmasterolValidated the accuracy of the CHARMM36 force field for linoleoyl lipids. Showed that lipids with similar tail unsaturation prefer to interact. rsc.org
Mixed Langmuir MonolayersThis compound, DPPC, CholesterolDemonstrated that the fatty acid's effect on membrane stability is concentration-dependent; stabilizing at low amounts and destabilizing at higher amounts. reactome.org

Simulating Protein-Fatty Acid Interactions and Conformational Changes

MD simulations are also critical for understanding the direct interactions between this compound and various proteins. These simulations can reveal specific binding sites, the nature of the intermolecular forces involved, and the conformational changes that occur in both the fatty acid and the protein upon binding.

A notable example is the interaction with the spike protein of the SARS-CoV-2 virus. MD studies have shown that this compound binds to a specific pocket on the spike protein trimer. rsc.org This binding event induces and stabilizes a "locked" trimeric conformation, which is less favorable for binding to the human ACE2 receptor, thereby suggesting a mechanism for reducing viral infectivity. rsc.org

Another area of investigation involves Fatty Acid-Binding Proteins (FABPs), which are responsible for the transport of fatty acids within cells. researchgate.net Simulations and structural studies of human FABP4 have shown that when this compound binds, it adopts a distinct U-shaped conformation within the protein's binding pocket. researchgate.net This specific ligand shape induces a conformational change in a key "latch" residue of the protein, Phe58, which in turn leads to the detachment of FABP4 from membranes, a crucial step for its potential import into the nucleus. researchgate.net

The interaction with human serum albumin (HSA), the primary carrier of fatty acids in the bloodstream, has also been studied computationally. nih.gov These studies, complemented by experimental data, help to characterize the multiple binding sites for fatty acids on HSA. nih.gov It has been shown that at least seven specific binding sites for long-chain fatty acids exist on the protein. nih.gov Furthermore, research indicates that the binding affinity and capacity of HSA for this compound can be modulated by the presence of divalent metal cations like Zn²⁺, Cu²⁺, and Ca²⁺. mdpi.com

Simulations have also been used to explore the encapsulation of this compound by other molecules, such as amylose. These studies revealed that the fatty acid can form a stable helical complex with amylose, with the hydrophobic tail of the fatty acid situated inside the amylose cavity. nih.gov This demonstrates the utility of MD simulations in understanding interactions relevant to food science and drug delivery applications.

Simulated Interactions of this compound with Proteins
ProteinSimulation FindingConformational ChangeReference
SARS-CoV-2 Spike ProteinBinds to a specific pocket, connecting two chains of the trimer.Stabilizes a "locked" trimeric conformation, less favorable for ACE2 binding. rsc.org
Fatty Acid-Binding Protein 4 (FABP4)Binds within the protein's pocket.This compound adopts a U-shape; induces an "in-conformation" in Phe58, leading to membrane detachment. researchgate.net
Human Serum Albumin (HSA)Binds to at least seven specific sites.Binding capacity and affinity are modulated by divalent metal cations (e.g., Zn²⁺, Cu²⁺). nih.govmdpi.com
AmyloseForms a stable complex with the fatty acid inside its cavity.Amylose folds into a V-type helical conformation to encapsulate the fatty acid. nih.gov

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the intrinsic properties of molecules from first principles. These methods are used to study the conformational preferences, electronic structure, and reactivity of this compound with high accuracy.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the 18-carbon chain and the presence of two cis double bonds in this compound give rise to a multitude of possible three-dimensional shapes, or conformers. Quantum chemical calculations are employed to determine the relative energies of these different conformers and to map out the potential energy landscape that governs their interconversion.

DFT has been successfully applied to study the conformers of related molecules, such as the geometric isomers of conjugated linoleic acid (CLA). nih.govrsc.org In these studies, various functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets are used to optimize the geometry of different conformers and calculate their relative energies. nih.gov For instance, in a model diene system, DFT calculations identified both an s-trans and a higher-energy s-cis conformer, quantifying the energy difference between them. Although a comprehensive energy landscape for this compound itself is complex, these studies demonstrate the power of DFT to identify the most stable, low-energy structures and the energy barriers between different conformations.

Furthermore, DFT has been used to calculate the energy difference between the naturally occurring cis,cis isomer of linoleic acid and its trans isomers. rsc.org Calculations at the B3LYP/6-31*G level determined that the trans configuration is more thermodynamically stable, with an energy difference of 6.2 kJ mol⁻¹ compared to the cis structure. rsc.org This type of calculation is crucial for understanding the thermodynamics of isomerization reactions that can occur during processes like the heating of cooking oils. rsc.org

Prediction of Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in predicting the reactivity of this compound by examining its electronic structure. Key parameters derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The sites of greatest reactivity on the molecule can be predicted from its electronic properties. The doubly allylic C-H groups (at the C11 position) are known to be particularly labile and susceptible to autoxidation, a property that is exploited in the drying of oil paints and varnishes. wikipedia.org DFT calculations can quantify the energetics of reactions occurring at these sites. For example, DFT has been used to calculate the energy required for oxidative cleavage of linoleic acid, providing a theoretical basis for understanding its degradation mechanisms. rsc.org

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net While specific HOMO-LUMO values for this compound require dedicated calculations, DFT studies on similar fatty acids have shown that these parameters can predict their tendency to interact with other species, for instance, in the context of corrosion inhibition where the fatty acid donates electrons to a metal surface. nih.gov

Other calculated electronic properties, such as the dipole moment and Mulliken charge distribution, provide further insight into the molecule's polarity and the partial charges on each atom, which govern its electrostatic interactions. researchgate.net

Bioinformatics and Systems Biology for Pathway Analysis

Bioinformatics and systems biology offer a macroscopic view of the role of this compound by integrating large-scale biological data to map and analyze its metabolic pathways. These approaches utilize computational tools to analyze genomic, transcriptomic, and metabolomic datasets, revealing how the metabolism of this fatty acid is regulated and how it is perturbed in disease states.

The metabolic pathway of this compound is well-characterized: it is an essential omega-6 fatty acid that serves as the precursor for the synthesis of longer-chain fatty acids, most notably arachidonic acid (AA). This conversion involves a series of desaturation and elongation steps catalyzed by specific enzymes. reactome.org The pathway begins with the conversion of linoleic acid to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase, followed by elongation to dihomo-gamma-linolenic acid (DGLA), and finally desaturation by delta-5-desaturase to form arachidonic acid. reactome.org

Bioinformatics databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome provide detailed, curated maps of these metabolic pathways, listing the enzymes, reactants, and products for each step. reactome.orggenome.jp These resources are fundamental for pathway analysis.

Systems biology approaches leverage these pathway maps to interpret high-throughput data. For example, in a study of metabolic syndrome (MetS), bioinformatics tools were used to analyze RNA-sequencing data from patients and healthy individuals. nih.gov Gene Set Variation Analysis (GSVA) and Gene Set Enrichment Analysis (GSEA) revealed that the linoleic acid metabolism pathway was significantly downregulated in individuals with MetS. nih.gov The analysis identified specific genes within the pathway, such as those encoding for phospholipase A2 enzymes (e.g., PLA2G4B, PLA2G1B) and cytochrome P450 enzymes (CYP2C8, CYP2J2), that were significantly downregulated, providing novel insights into the molecular mechanisms of the disease. nih.gov

Furthermore, bioinformatics is used in genome-wide association studies (GWAS) to identify genetic variants associated with the levels of this compound. A study on soybeans used this approach to analyze hundreds of thousands of single nucleotide polymorphisms (SNPs) and identified specific genetic loci on several chromosomes that are significantly associated with the linoleic acid content in soybean seeds. mdpi.com Such studies are crucial for the genetic improvement of crops to enhance their nutritional value.

Biochemical pathway analysis tools can also computationally determine the metabolic routes connecting different molecules. For instance, such analyses have been used to identify the 36 possible metabolic routes, with a maximum length of 10 steps, that connect this compound to the central metabolite Acetyl-CoA. researchgate.net

Bioinformatics and Systems Biology Tools in this compound Research
Approach / ToolApplicationKey Findings / InsightsReference
Pathway Databases (KEGG, Reactome)Mapping and visualization of the metabolic pathway.Provides detailed enzymatic steps for the conversion of linoleic acid to arachidonic acid and other metabolites. reactome.orggenome.jp
Gene Set Enrichment Analysis (GSEA) / Gene Set Variation Analysis (GSVA)Analysis of transcriptomic data from disease states.Identified significant downregulation of the linoleic acid metabolism pathway in patients with Metabolic Syndrome. nih.gov
Genome-Wide Association Studies (GWAS)Identification of genes controlling linoleic acid levels in organisms.Located specific genetic loci in soybeans associated with linoleic acid content. mdpi.com
Biochemical Pathway EnumerationComputational mapping of metabolic connections.Determined the number of possible metabolic paths connecting linoleic acid to Acetyl-CoA. researchgate.net

Metabolic Flux Analysis and Network Reconstruction Involving this compound

Metabolic flux analysis (MFA) is a powerful computational method used to quantify the rates of metabolic reactions within a biological system. In the context of this compound, MFA can elucidate the distribution and flow of carbon atoms from linoleic acid through various biosynthetic and catabolic pathways. By employing stable isotope tracers, such as ¹³C-labeled linoleic acid, researchers can track the metabolic fate of this essential fatty acid. The resulting data on isotopic enrichment in downstream metabolites are then used to constrain a stoichiometric model of the metabolic network, allowing for the calculation of intracellular fluxes.

Genome-scale metabolic network reconstruction provides the foundational framework for MFA. This process involves assembling all known metabolic reactions for a particular organism or cell type into a comprehensive model. For organisms relevant to this compound metabolism, such as humans or various microbial species, these reconstructions include the enzymes and pathways responsible for its uptake, elongation, desaturation, and conversion into signaling molecules like eicosanoids. These models are continually refined as new genomic and biochemical data become available.

A simplified representation of key metabolic pathways involving this compound that can be modeled using these techniques is presented below.

PathwayKey EnzymesProducts
Desaturation and Elongation Δ6-desaturase, Δ5-desaturase, Elongasesγ-Linolenic acid, Dihomo-γ-linolenic acid, Arachidonic acid
Lipoxygenase (LOX) Pathway 5-LOX, 12-LOX, 15-LOXHydroxyeicosatetraenoic acids (HETEs), Leukotrienes
Cyclooxygenase (COX) Pathway COX-1, COX-2Prostaglandins, Thromboxanes
Cytochrome P450 (CYP) Pathway CYP epoxygenases, CYP hydroxylasesEpoxyeicosatrienoic acids (EETs), Dihydroxyeicosatrienoic acids (DHETs)

Integration of Omics Data for Predictive Modeling

The predictive power of computational models of this compound metabolism is significantly enhanced by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic view of the cellular state and allows for the development of more accurate and predictive models.

Genomics: Genomic data provides the blueprint for the metabolic network by identifying the genes that encode for metabolic enzymes, transporters, and regulatory proteins involved in linoleic acid metabolism.

Transcriptomics: By measuring mRNA levels, transcriptomics reveals which of these genes are actively being expressed under specific conditions, offering insights into the regulatory control of linoleic acid pathways.

Proteomics: Proteomic analyses quantify the abundance of proteins, providing a more direct measure of the catalytic machinery available for metabolic conversions of this compound and its derivatives.

Metabolomics: Metabolomic profiling directly measures the concentrations of this compound and a wide array of its downstream metabolites, offering a snapshot of the metabolic phenotype.

By integrating these diverse datasets, computational models can more accurately predict how genetic variations or environmental perturbations affect the metabolic flux through linoleic acid pathways. These predictive models are instrumental in identifying potential biomarkers for diseases associated with aberrant fatty acid metabolism and for discovering novel targets for therapeutic intervention.

Structure-Activity Relationship (SAR) Studies and In Silico Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs relates to their biological activity. Coupled with in silico design, these studies facilitate the prediction of molecular properties and the rational design of novel compounds with desired biological functions, such as probes to study metabolic pathways or inhibitors with therapeutic potential.

Predictive Modeling of Biological Activity for this compound Analogs

Predictive modeling in the context of SAR for this compound analogs involves the use of computational techniques to build models that can forecast the biological activity of novel or untested compounds. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their measured biological activities.

For this compound analogs, descriptors such as lipophilicity, electronic properties, and steric parameters are calculated for each molecule. These descriptors are then used to develop a model that can predict activities such as binding affinity to a specific enzyme or receptor, or a particular cellular response. For instance, a QSAR model could be developed to predict the inhibitory potency of linoleic acid derivatives against cyclooxygenase or lipoxygenase enzymes.

Recent studies have utilized in silico approaches to investigate the interactions of linoleic acid with various protein targets. For example, molecular docking simulations have been employed to predict the binding modes of linoleic acid and its derivatives within the active sites of enzymes like protein tyrosine phosphatases, suggesting a potential role in modulating insulin (B600854) signaling pathways. researchgate.net

Analog TypeStructural ModificationPredicted or Observed Biological Activity
Hydroxylated derivativesAddition of hydroxyl groupsAltered affinity for LOX and COX enzymes
Epoxidized derivativesConversion of double bonds to epoxidesModulation of inflammatory responses
Conjugated isomers (CLAs)Shifting of double bond positionsVaried effects on metabolic and signaling pathways
Chain-length modified analogsShortening or lengthening of the acyl chainAltered substrate specificity for elongases and desaturases

Rational Design of Probes and Inhibitors Based on this compound Scaffolds

The chemical structure of this compound serves as a versatile scaffold for the rational design of molecular probes and enzyme inhibitors. In silico methods, particularly structure-based drug design, are pivotal in this process. When the three-dimensional structure of a target protein is known, computational docking can be used to predict how potential ligands, designed from the linoleic acid scaffold, will bind.

This approach has been instrumental in the development of inhibitors for enzymes involved in fatty acid metabolism. For instance, by understanding the binding interactions of substrates with enzymes like ELOVL6, which is involved in the elongation of fatty acids, researchers can design molecules that mimic the substrate but inhibit the enzyme's function. biorxiv.orgbiorxiv.org Computational analysis helps in optimizing the designed inhibitors for improved potency and selectivity. biorxiv.orgbiorxiv.org

Similarly, molecular probes can be designed by attaching reporter groups, such as fluorescent tags, to the this compound backbone. These probes can then be used to visualize the trafficking and localization of fatty acids within cells or to monitor the activity of specific enzymes in real-time. The rational design of these probes ensures that the addition of the reporter group does not significantly alter the biological behavior of the parent molecule.

An example of a rationally designed inhibitor is linoleyl hydroxamic acid, a derivative of linoleic acid, which has been shown to be an effective inhibitor of lipoxygenases while having a weaker effect on cyclooxygenases. nih.gov This selectivity is crucial for developing therapeutic agents with fewer side effects.

Derivatives, Analogs, and Stereoisomers of Z,z Octadecadienoic Acid

Characterization of Natural and Synthetic Derivatives

Derivatives of (Z,Z)-octadecadienoic acid are formed by the addition or modification of functional groups to the fatty acid backbone. These can be naturally occurring products of metabolic pathways or synthetically created compounds for research and industrial purposes.

Natural Derivatives: In biological systems, this compound is enzymatically or non-enzymatically oxidized to form a variety of derivatives. nih.gov These oxidized linoleic acid metabolites (OXLAMs) play significant roles in cell signaling and inflammatory processes. nih.govnih.gov

Key classes of natural derivatives include:

Hydroxyoctadecadienoic acids (HODEs): These are produced by the action of lipoxygenase enzymes and are involved in inflammatory responses. Examples include 9-HODE and 13-HODE. nih.gov

Oxo-octadecadienoic acids (oxo-ODEs): These derivatives, such as 9-oxo-ODE and 13-oxo-ODE, are also products of oxidative metabolism and are implicated in regulating inflammation. nih.gov

Epoxy-octadecenoic acids (EpOMEs): Also known as leukotoxins, these compounds are formed by cytochrome P450 enzymes. nih.gov

Epoxy-keto-octadecenoic acids (EKODEs): These are further metabolites of epoxy derivatives. nih.gov

Characterization of these natural derivatives often involves a combination of chromatographic and spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a principal method used to identify and quantify these compounds in biological samples. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FTIR) can be employed to identify the specific functional groups present in the derivatives. researchgate.net

Synthetic Derivatives: Researchers synthesize derivatives of this compound to investigate structure-activity relationships or to create compounds with specific properties. Common synthetic derivatives include esters and amides. researchgate.netgoogle.com For instance, methyl and ethyl esters of this compound are frequently prepared for analytical purposes, such as GC-MS analysis. researchgate.netekb.eg Trimethylsilyl (B98337) (TMS) derivatives are also synthesized to increase the volatility of the acid for gas chromatography. nist.govnist.gov The synthesis of these derivatives often involves standard organic chemistry reactions, such as esterification with an alcohol or amidation via an activated carboxylic acid intermediate. google.comnih.gov

Derivative ClassCommon ExamplesNatural/SyntheticCharacterization MethodsBiological Relevance
Hydroxyoctadecadienoic acids9-HODE, 13-HODENaturalGC-MS, LC-MSInflammation, Cell signaling
Oxo-octadecadienoic acids9-oxo-ODE, 13-oxo-ODENaturalGC-MS, LC-MSInflammation
EstersMethyl linoleate, Ethyl linoleateSyntheticGC-MS, FTIRAnalytical standards, Research
AmidesN-phenyloctadecenynamideSyntheticNMR, HRMSResearch on biological activity
Silyl EthersTMS derivativeSyntheticGC-MSAnalytical derivatization

Synthesis and Biological Evaluation of Structural Analogs in Research Models

Structural analogs are compounds that have a similar chemical structure to the parent molecule but differ in specific components, such as chain length or the type and position of functional groups. The synthesis and study of these analogs help elucidate the structural requirements for biological activity and can lead to the development of new therapeutic agents. nih.govamanote.comrsc.orgnih.gov

One area of research focuses on analogs of conjugated linoleic acid (CLA), a group of isomers of linoleic acid. For example, a 19-carbon CLA cognate, conjugated nonadecadienoic acid (CNA), was synthesized to investigate its biological activity. nih.govresearchgate.net In cultured 3T3-L1 adipocytes, this CNA analog was shown to inhibit lipoprotein lipase (B570770) activity as effectively as CLA, suggesting that its mechanism of action is direct and not reliant on metabolism to an 18-carbon form. nih.govresearchgate.net

Another study involved the design and synthesis of a series of amide analogs of (E)-9-oxooctadec-10-en-12-ynoic acid, a derivative of octadecadienoic acid. nih.gov These analogs were created by reacting the parent carboxylic acid with various amines using coupling reagents like HATU. The synthesized amides were then evaluated for their ability to promote glucose uptake in L6 myotubes. This research demonstrated that modifying the carboxylic acid functionality to an amide could yield compounds with potent biological effects, in this case, related to glucose metabolism. nih.gov The evaluation of such analogs in research models, which range from cell cultures (in vitro) to animal studies (in vivo), is crucial for determining their potential efficacy and mechanism of action. nih.gov

AnalogStructural ModificationResearch ModelBiological EvaluationKey Finding
Conjugated nonadecadienoic acid (CNA)19-carbon chain length (cognate)3T3-L1 adipocytes (in vitro)Lipoprotein lipase activityInhibits lipoprotein lipase as effectively as 18-carbon CLA. nih.govresearchgate.net
Amides of (E)-9-oxooctadec-10-en-12-ynoic acidCarboxylic acid replaced with various amidesL6 myotubes (in vitro)Insulin-stimulated glucose uptakeAmide modification can produce potent effects on glucose metabolism. nih.gov

Distinct Biological Activities of this compound Stereoisomers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. For octadecadienoic acid, this primarily relates to the geometry (cis or trans) and position of the double bonds. These subtle structural differences can lead to profoundly different biological effects. unimi.it

The most extensively studied stereoisomers are the conjugated linoleic acids (CLAs), which are positional and geometric isomers of linoleic acid where the double bonds are conjugated. nih.gov The two most biologically active and studied CLA isomers are cis-9, trans-11 (c9, t11) and trans-10, cis-12 (t10, c12). nih.govbohrium.com

Research has revealed distinct and sometimes opposing effects of these two isomers:

Body Composition: The t10,c12 isomer is primarily credited with reducing body fat. nih.gov It affects adipocytes by inhibiting the activity of enzymes like lipoprotein lipase and stearoyl-CoA desaturase, thereby reducing lipid uptake. nih.govresearchgate.net In contrast, the c9,t11 isomer has been shown to enhance growth and feed efficiency in young rodents. nih.govresearchgate.net

Carcinogenesis: Both the c9,t11 and t10,c12 isomers appear to be active in inhibiting carcinogenesis in animal models. nih.govresearchgate.net However, some studies suggest the c9,t11 isomer is mainly responsible for the anticarcinogenic effect. nih.gov

Lipid Metabolism: The t10,c12 isomer is considered the most effective isomer for affecting blood lipids. nih.gov It also influences lipid metabolism in cultured human liver cells. nih.govresearchgate.net Studies comparing the metabolism of cis and trans isomers in general have found that trans-fatty acids are more readily oxidized for energy, while cis-isomers are more likely to be secreted as very-low-density lipoprotein (VLDL). nih.gov

Insulin (B600854) Resistance: Both the c9,t11 and t10,c12 isomers have been implicated in contributing to insulin resistance in humans. nih.gov

These distinct activities highlight the critical role of stereochemistry in determining the biological function of fatty acids. The specific arrangement of double bonds dictates how the molecule interacts with enzymes and receptors, leading to different downstream metabolic and signaling outcomes. unimi.it

StereoisomerPrimary Biological ActivityMechanism/Effect
cis-9, trans-11 CLA Anticarcinogenic, Enhances growth/feed efficiency. nih.govresearchgate.netnih.govActive in inhibiting carcinogenesis in animal models. nih.govresearchgate.net
trans-10, cis-12 CLA Reduces body fat, Affects blood lipids. nih.govInhibits lipoprotein lipase and stearoyl-CoA desaturase in adipocytes. nih.govresearchgate.net
General trans Isomers More readily oxidized for energy. nih.govChanneled more into oxidation pathways than esterification. nih.gov
General cis Isomers Augments triacylglycerol secretion (VLDL). nih.govChanneled more into esterification pathways. nih.gov

Emerging Research Directions and Future Perspectives in Z,z Octadecadienoic Acid Studies

Development of Novel Methodologies for Comprehensive Analysis

The accurate analysis of (Z,Z)-octadecadienoic acid and its isomers is fundamental to understanding its biological roles, yet it presents significant analytical challenges. Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been workhorses in the field. researchgate.netnih.govresearchgate.net However, the structural similarity among fatty acid isomers often leads to co-elution and makes their individual quantification difficult.

Recent advancements in mass spectrometry are providing innovative solutions to this problem. Techniques such as ozone-induced dissociation (OzID) and solvent-mediated covalent adduct chemical ionization (SM-CACI) are emerging as powerful tools for the precise determination of double bond positions within fatty acid chains, a critical feature for distinguishing isomers. nih.govscispace.com Furthermore, novel derivatization strategies are being developed to enhance the ionization efficiency and sensitivity of fatty acid detection in complex biological samples. researchgate.netresearchgate.net These methods, often combined with ultra-high-performance liquid chromatography (UHPLC), are enabling more in-depth and accurate quantification of a wider range of fatty acids and their metabolites. nih.govnih.gov

The table below summarizes some of the novel analytical techniques being employed for the analysis of this compound and other fatty acids.

Analytical TechniquePrincipleApplication in this compound Analysis
Ozone-Induced Dissociation (OzID)-MS Gas-phase ozonolysis of unsaturated lipids within the mass spectrometer to pinpoint double bond locations.Differentiates this compound from its positional isomers. scispace.com
Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI)-MS Formation of specific adducts at the double bonds, which fragment in a predictable manner to reveal their position.Elucidates the structure of various octadecadienoic acid isomers. nih.gov
Novel Derivatization Strategies (e.g., with N-(4-aminomethylphenyl) pyridinium) Chemical modification of the carboxylic acid group to improve chromatographic separation and mass spectrometric detection.Enhances the sensitivity and accuracy of this compound quantification in complex biological matrices. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) Utilizes smaller particle sizes in the stationary phase to achieve higher resolution and faster separations.Improves the separation of this compound from other lipid species. nih.gov

These methodological advancements are crucial for moving beyond simple quantification to a more detailed understanding of the isomeric landscape of octadecadienoic acid in health and disease.

Integration of Multi-Omics Data for Systems-Level Understanding

To fully grasp the multifaceted roles of this compound, researchers are increasingly turning to systems biology approaches. researchgate.netqub.ac.uk This involves the integration of lipidomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. creative-proteomics.com By combining these different layers of biological information, scientists can construct comprehensive models of lipid metabolism and its regulation. escholarship.orgnih.gov

For instance, integrated lipidomic and transcriptomic analyses can reveal how changes in gene expression influence the lipid profile of a cell or tissue, providing insights into the transcriptional regulation of this compound metabolism. frontiersin.orgnih.gov Similarly, combining lipidomics with proteomics can identify key proteins involved in the transport, storage, and signaling functions of this fatty acid.

Genome-wide association studies (GWAS) of lipidome profiles have already identified new genetic loci that influence the levels of specific lipid species, including those containing this compound. nih.gov These findings are helping to unravel the genetic basis of individual variations in lipid metabolism and their links to complex diseases.

A systems-level understanding also extends to the interplay between this compound and the gut microbiome. The gut microbiota can metabolize linoleic acid into a variety of bioactive molecules, which can then influence host physiology. nih.govresearchgate.net Multi-omics approaches are being used to dissect these complex host-microbe interactions and their implications for health and disease. nih.gov

Advanced Imaging Techniques for Spatiotemporal Dynamics of this compound

Understanding where this compound is located within cells and tissues, and how its distribution changes over time, is crucial for elucidating its biological functions. Advanced imaging techniques are now making it possible to visualize the spatiotemporal dynamics of fatty acids with unprecedented detail.

Hyperspectral coherent anti-Stokes Raman scattering (CARS) microscopy is a powerful label-free technique that allows for the quantitative imaging of lipids in living cells. nih.gov This method can be used to monitor the uptake and incorporation of this compound into lipid droplets and other cellular compartments in real-time. nih.gov

Another promising technique is time-of-flight secondary ion mass spectrometry (TOF-SIMS), which can map the distribution of different lipid molecules on the surface of a biological sample with high spatial resolution. nih.gov This has been used to visualize the localization of fats in the duodenum during digestion. nih.gov While the direct imaging of this compound with these methods is still an active area of research, they hold great promise for revealing its subcellular localization and trafficking.

The table below highlights some of the advanced imaging techniques being applied to study fatty acid dynamics.

Imaging TechniquePrinciplePotential Application for this compound
Hyperspectral Coherent Anti-Stokes Raman Scattering (CARS) Microscopy A nonlinear optical microscopy technique that provides chemical contrast based on molecular vibrations, allowing for label-free imaging of lipids.Quantitative imaging of the uptake and distribution of this compound in lipid droplets of living cells. nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) A surface-sensitive analytical technique that uses a pulsed ion beam to remove molecules from the very outermost surface of a sample, which are then analyzed by mass spectrometry.Mapping the spatial distribution of this compound and its metabolites in tissue sections. nih.gov

These advanced imaging modalities are poised to provide a dynamic picture of how this compound is handled by cells and tissues, offering new insights into its metabolic fate and signaling functions.

Exploration of this compound's Roles in Emerging Biological Paradigms

Beyond its well-established roles in membrane structure and as a precursor for signaling molecules, research is beginning to uncover the involvement of this compound and its metabolites in novel biological paradigms.

One such area is regulated cell death. While the role of polyunsaturated fatty acids in ferroptosis, an iron-dependent form of cell death, is being actively investigated, the specific contributions of this compound are still being defined. nih.gov Additionally, oxidized metabolites of linoleic acid, such as 9-oxo-(10E,12E)-octadecadienoic acid, have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer biology. nih.gov The intricate connections between fatty acid metabolism and various cell death pathways, including necroptosis, are a burgeoning area of research. nih.govmdpi.comresearchgate.net

Another emerging paradigm is the role of this compound metabolites in mediating communication between the gut microbiota and the host. Gut bacteria can transform linoleic acid into compounds like 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC). nih.govfrontiersin.orgbiorxiv.orgbiorxiv.org These metabolites can then interact with host receptors, such as GPR40 and GPR120, and signaling pathways, like the NRF2 pathway, to modulate inflammation and intestinal barrier function. nih.govfrontiersin.orgbiorxiv.orgbiorxiv.org This highlights a novel mechanism by which dietary fats can influence host physiology through the gut microbiome.

Challenges and Opportunities in this compound Research

Despite the significant progress, research on this compound is not without its challenges. A major hurdle remains the accurate and comprehensive analysis of its various isomers and oxidized metabolites in biological systems. nih.gov The lack of commercially available standards for many of these compounds further complicates their study.

Furthermore, the biological effects of this compound are often context-dependent, and there is an ongoing scientific debate about the optimal dietary intake of this fatty acid for human health. mdpi.comresearchgate.net Untangling the beneficial from the potentially detrimental effects of high linoleic acid consumption is a key challenge for the field. nih.gov

However, these challenges also present significant opportunities. The development and application of the novel analytical and imaging technologies described above will be instrumental in overcoming the current limitations. A deeper understanding of the metabolism of this compound by the gut microbiota opens up new avenues for therapeutic interventions targeting the gut-brain axis and inflammatory diseases. The exploration of its role in regulated cell death pathways could lead to new strategies for cancer therapy.

Future research will likely focus on:

Developing and standardizing high-throughput and isomer-specific lipidomics platforms.

Utilizing multi-omics and systems biology approaches to model the complex network of interactions involving this compound.

Applying advanced imaging techniques to visualize the dynamic behavior of this fatty acid in living organisms.

Elucidating the precise molecular mechanisms by which this compound and its metabolites regulate novel biological processes.

By addressing these challenges and capitalizing on these opportunities, the scientific community is poised to gain a much more comprehensive and integrated understanding of the critical roles of this compound in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.